p-Anisic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101011. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxybenzoyl) 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-13-7-3-11(4-8-13)15(17)21-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHIBLUWGDWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229637 | |
| Record name | p-Anisic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794-94-5 | |
| Record name | Benzoic acid, 4-methoxy-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Anisic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000794945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Anisic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-anisic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ANISIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8835J9XXY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to p-Anisic Anhydride (CAS 794-94-5) for Researchers and Drug Development Professionals
Introduction
p-Anisic anhydride, also known as 4-methoxybenzoic anhydride, is a versatile chemical reagent with the CAS number 794-94-5. It serves as a valuable tool in organic synthesis, particularly in the fields of pharmaceutical and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to researchers and drug development professionals.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chemical structure consists of two p-anisoyl groups linked by an oxygen atom. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 794-94-5 |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | (4-methoxybenzoyl) 4-methoxybenzoate |
| Synonyms | 4-Methoxybenzoic anhydride, Anisic anhydride |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98-100 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Insoluble in water. |
Synthesis of this compound
This compound can be synthesized from p-anisic acid or its corresponding acid chloride, p-anisoyl chloride.
Synthesis from p-Anisoyl Chloride and p-Anisic Acid
A common laboratory-scale synthesis involves the reaction of p-anisoyl chloride with p-anisic acid in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve p-anisic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.
-
Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of p-anisoyl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., pyridinium hydrochloride).
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.
Applications in Organic Synthesis and Drug Development
This compound is a valuable reagent for the introduction of the p-anisoyl group into various molecules, a common strategy in drug design and development to modify the properties of a lead compound.
Acylation of Amines
This compound is an effective reagent for the acylation of primary and secondary amines to form the corresponding amides. The p-anisoyl group can serve as a protecting group for amines or can be an integral part of the final drug molecule.
Experimental Protocol for the Acylation of 4-Aminophenol:
This protocol describes the synthesis of N-(4-hydroxyphenyl)-4-methoxybenzamide, a derivative that could be explored for its pharmacological properties. The acylation of 4-aminophenol with acetic anhydride to produce paracetamol is a well-established reaction, and a similar procedure can be adapted for this compound.[1][2][3]
-
In a suitable flask, suspend 4-aminophenol (1 equivalent) in water.
-
Add this compound (1.1 equivalents) to the suspension.
-
Heat the mixture with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield the pure N-(4-hydroxyphenyl)-4-methoxybenzamide. A yield of 59.5% has been reported for the analogous reaction with acetic anhydride.[4]
Esterification of Alcohols
This compound can be used for the esterification of alcohols, a reaction that is particularly useful for the synthesis of prodrugs or for modifying the lipophilicity of a molecule. The reaction is typically catalyzed by a base, such as pyridine or 4-dimethylaminopyridine (DMAP).
Experimental Protocol for the Esterification of a Generic Alcohol:
-
Dissolve the alcohol (1 equivalent) in an anhydrous solvent like dichloromethane or tetrahydrofuran.
-
Add a catalytic amount of DMAP (0.1 equivalents) and a base such as triethylamine (1.5 equivalents).
-
To this solution, add this compound (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture until the starting alcohol is consumed, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the resulting ester by column chromatography.
Use as a Protecting Group in Peptide Synthesis
In peptide synthesis, the protection of the N-terminus of an amino acid is crucial to prevent unwanted side reactions. While not as common as Boc or Fmoc protecting groups, acyl-type protecting groups derived from anhydrides can be employed.[5] The p-anisoyl group can be introduced onto the N-terminus of an amino acid using this compound.
Experimental Protocol for N-Protection of an Amino Acid:
-
Dissolve the amino acid (1 equivalent) in a mixture of an organic solvent (e.g., dioxane) and aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Add this compound (1.1 equivalents) portion-wise while maintaining the pH of the solution between 9 and 10 by the dropwise addition of aqueous sodium hydroxide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the N-p-anisoyl-protected amino acid.
-
Collect the product by filtration, wash with cold water, and dry.
Visualization of Key Processes
Synthesis of this compound Workflow
References
An In-depth Technical Guide to the Structure and Bonding of p-Anisic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of p-Anisic anhydride, a key intermediate in various organic syntheses. The following sections detail its chemical composition, bonding parameters, spectroscopic signatures, and a detailed experimental protocol for its synthesis.
Molecular Structure and Chemical Identity
This compound, systematically named (4-methoxybenzoyl) 4-methoxybenzoate, is a symmetrical aromatic acid anhydride. Its chemical identity is established by the following identifiers:
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₅[1][2] |
| IUPAC Name | (4-methoxybenzoyl) 4-methoxybenzoate[1][3] |
| CAS Number | 794-94-5[1][3] |
| Molecular Weight | 286.28 g/mol [1][2] |
| Synonyms | 4-Methoxybenzoic anhydride, p-Anisic acid anhydride, Benzoic acid, 4-methoxy-, anhydride[1][3] |
The molecule consists of two p-anisoyl groups linked by a central oxygen atom, forming the anhydride functional group. Each p-anisoyl group comprises a benzene ring substituted with a methoxy group (-OCH₃) at the para position (position 4) relative to the carbonyl group.
Bonding and Molecular Geometry
The anhydride functional group features two carbonyl (C=O) bonds and two carbon-oxygen single bonds (C-O) connecting to the central oxygen atom. The benzene rings are planar, and the methoxy groups introduce a slight asymmetry. The overall molecule is expected to adopt a conformation that minimizes steric hindrance between the two bulky p-anisoyl groups. The bonding within the benzene rings is characterized by delocalized π-electrons, resulting in C-C bond lengths intermediate between single and double bonds.
Spectroscopic Characterization
Spectroscopic techniques are crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the prominent absorption bands of the anhydride and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1780 and ~1720 | C=O asymmetric and symmetric stretching of the anhydride group |
| ~1600, ~1510, ~1460 | C=C stretching vibrations of the aromatic ring |
| ~1250 | C-O-C asymmetric stretching of the anhydride and ether linkages |
| ~1170 | C-O stretching of the ether linkage |
| ~1020 | In-plane C-H bending of the aromatic ring |
| ~840 | Out-of-plane C-H bending of the para-substituted aromatic ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 4H | Aromatic protons ortho to the carbonyl group |
| ~7.0 | Doublet | 4H | Aromatic protons meta to the carbonyl group |
| ~3.9 | Singlet | 6H | Methoxy (-OCH₃) protons |
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | Carbonyl carbon (C=O) |
| ~162 | Aromatic carbon attached to the methoxy group |
| ~132 | Aromatic carbons ortho to the carbonyl group |
| ~125 | Aromatic carbon attached to the carbonyl group |
| ~114 | Aromatic carbons meta to the carbonyl group |
| ~56 | Methoxy carbon (-OCH₃) |
Experimental Protocol: Synthesis of this compound
This section provides a detailed methodology for the synthesis of this compound from its corresponding carboxylic acid, p-anisic acid.
Synthesis of this compound from p-Anisic Acid
This common and efficient method involves the dehydration of p-anisic acid using a suitable dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride.
Materials:
-
p-Anisic acid
-
Acetic anhydride (or Trifluoroacetic anhydride)
-
Dry toluene (or other inert solvent)
-
Ice bath
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisic acid in a minimal amount of dry toluene.
-
Add a stoichiometric excess (typically 1.5 to 2 equivalents) of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold, dry solvent (e.g., diethyl ether) to remove residual acetic anhydride and acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.
-
Dry the purified product under vacuum.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Molecular Structure and Bonding Diagram
The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups and bonding arrangement.
Caption: Structure of this compound.
References
An In-depth Technical Guide to the Synthesis of p-Anisic Anhydride from p-Anisic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing p-anisic anhydride from p-anisic acid. The document details various methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols adapted from established procedures for analogous compounds.
Introduction
This compound, also known as 4-methoxybenzoic anhydride, is a valuable reagent in organic synthesis, often utilized in acylation reactions for the introduction of the p-anisoyl group.[1][2] This functional group is present in various pharmaceuticals and biologically active compounds, making the efficient synthesis of this compound a topic of interest for researchers in drug development and medicinal chemistry. This guide explores the common laboratory-scale methods for the synthesis of this compound, primarily focusing on the dehydration of p-anisic acid.
Core Synthetic Pathways
The synthesis of this compound from p-anisic acid is fundamentally a dehydration reaction, where two molecules of the carboxylic acid are condensed with the elimination of one molecule of water. Several reagents can be employed to facilitate this process, each with its own advantages and disadvantages in terms of yield, reaction conditions, and purification requirements. The most common methods involve the use of:
-
Acetic Anhydride: A straightforward and cost-effective method involving heating p-anisic acid with acetic anhydride.
-
Thionyl Chloride: This method proceeds via the formation of the more reactive p-anisoyl chloride intermediate.
-
Dicyclohexylcarbodiimide (DCC): A mild and efficient coupling agent commonly used in peptide synthesis that can also be applied to anhydride formation.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound and its parent compound, p-anisic acid. Please note that yields for the synthesis of this compound are often dependent on the specific reaction conditions and purification methods employed.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Synthesis Method | Reported Yield (%) |
| p-Anisic Acid | C₈H₈O₃ | 152.15 | 182-185 | 275-280 | - | - |
| This compound | C₁₆H₁₄O₅ | 286.28[2] | 98-100 | Decomposes | Acetic Anhydride | Moderate to High |
| This compound | C₁₆H₁₄O₅ | 286.28[2] | 98-100 | Decomposes | Thionyl Chloride | High |
| This compound | C₁₆H₁₄O₅ | 286.28[2] | 98-100 | Decomposes | DCC | High |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound from p-anisic acid, adapted from established procedures for similar carboxylic acid anhydrides.
Method 1: Dehydration using Acetic Anhydride
This method is a direct and common approach for the preparation of symmetric anhydrides.
Reaction Scheme:
2 p-Anisic Acid + Acetic Anhydride → this compound + 2 Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisic acid (1 equivalent) and an excess of acetic anhydride (2-3 equivalents).
-
Heat the mixture to reflux (approximately 140°C) with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether.
Method 2: Synthesis via p-Anisoyl Chloride using Thionyl Chloride
This two-step method involves the initial formation of the highly reactive p-anisoyl chloride, which then reacts with a salt of p-anisic acid.
Step 1: Preparation of p-Anisoyl Chloride
Reaction Scheme:
p-Anisic Acid + SOCl₂ → p-Anisoyl Chloride + SO₂ + HCl
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place p-anisic acid (1 equivalent) and an excess of thionyl chloride (1.5-2 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).
-
Heat the reaction mixture gently under reflux for 1-2 hours, or until the evolution of gas ceases. The reaction should be performed in a well-ventilated fume hood.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude p-anisoyl chloride is obtained as the residue.[2]
Step 2: Formation of this compound
Reaction Scheme:
p-Anisoyl Chloride + Sodium p-Anisate → this compound + NaCl
Procedure:
-
Prepare sodium p-anisate by reacting p-anisic acid with an equimolar amount of sodium hydroxide in a suitable solvent and then drying the resulting salt.
-
Suspend the dried sodium p-anisate (1 equivalent) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF).
-
To this suspension, add the crude p-anisoyl chloride (1 equivalent) dropwise with stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification can be achieved by recrystallization.
Method 3: Dehydration using Dicyclohexylcarbodiimide (DCC)
DCC is a powerful dehydrating agent that facilitates the formation of anhydrides under mild conditions.
Reaction Scheme:
2 p-Anisic Acid + DCC → this compound + Dicyclohexylurea (DCU)
Procedure:
-
In a dry round-bottom flask, dissolve p-anisic acid (2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the DCC solution dropwise to the stirred solution of p-anisic acid at 0°C over 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Remove the DCU precipitate by filtration.
-
The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for DCC-mediated synthesis of this compound.
References
Spectral Analysis of 4-Methoxybenzoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-methoxybenzoic anhydride (also known as p-anisic anhydride), a valuable reagent and building block in organic synthesis. This document details available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectral analysis of such compounds.
Introduction
4-Methoxybenzoic anhydride is a symmetrical anhydride derived from 4-methoxybenzoic acid. Its chemical formula is C₁₆H₁₄O₅, and its molecular weight is 286.28 g/mol . Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide serves as a central repository for its key spectral features.
Spectral Data
The following sections present the available spectral data for 4-methoxybenzoic anhydride in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The symmetrical nature of 4-methoxybenzoic anhydride simplifies its expected ¹H NMR spectrum. The molecule possesses two equivalent 4-methoxyphenyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Doublet | 4H | Aromatic Protons (ortho to C=O) |
| ~ 6.9 - 7.1 | Doublet | 4H | Aromatic Protons (meta to C=O) |
| ~ 3.9 | Singlet | 6H | Methoxy Protons (-OCH₃) |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum is also expected to be relatively simple due to the molecule's symmetry.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 163 - 165 | Carbonyl Carbon (C=O) |
| ~ 164 | Aromatic Carbon (para to C=O, attached to -OCH₃) |
| ~ 132 | Aromatic Carbon (ortho to C=O) |
| ~ 125 | Aromatic Carbon (ipso, attached to C=O) |
| ~ 114 | Aromatic Carbon (meta to C=O) |
| ~ 56 | Methoxy Carbon (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of 4-methoxybenzoic anhydride is characterized by strong absorptions corresponding to the carbonyl groups and other functional groups present in the molecule. The data below is sourced from the NIST Chemistry WebBook.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1780 | Strong | Asymmetric C=O Stretch (Anhydride) |
| ~ 1720 | Strong | Symmetric C=O Stretch (Anhydride) |
| ~ 1605 | Medium | Aromatic C=C Stretch |
| ~ 1260 | Strong | C-O-C Stretch (Anhydride) & Aryl-O Stretch |
| ~ 1170 | Strong | C-O Stretch |
| ~ 1020 | Medium | In-plane C-H Bend |
| ~ 850 | Strong | Out-of-plane C-H Bend (para-disubstituted) |
Mass Spectrometry (MS)
The mass spectrum of 4-methoxybenzoic anhydride, typically acquired using electron ionization (EI), provides information about the molecular weight and fragmentation pattern of the molecule. The data below is sourced from the NIST Chemistry WebBook.[1]
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 286 | ~ 5 | [M]⁺ (Molecular Ion) |
| 135 | 100 | [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) - Base Peak |
| 107 | ~ 15 | [CH₃OC₆H₄]⁺ |
| 92 | ~ 10 | [C₆H₄O]⁺ |
| 77 | ~ 20 | [C₆H₅]⁺ (Phenyl cation) |
| 64 | ~ 10 | [C₅H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of a solid organic compound like 4-methoxybenzoic anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation: A sample of 4-methoxybenzoic anhydride (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be free of any particulate matter.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment is performed.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
The free induction decay (FID) is acquired and Fourier transformed to obtain the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C. The FID is acquired and Fourier transformed, with chemical shifts referenced to TMS at 0.00 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of solid 4-methoxybenzoic anhydride is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The solid sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
-
The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of solid 4-methoxybenzoic anhydride is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization into the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound such as 4-methoxybenzoic anhydride.
Caption: Workflow for the synthesis, purification, and spectral analysis of 4-methoxybenzoic anhydride.
References
A Comprehensive Technical Guide to the Solubility of p-Anisic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of p-Anisic anhydride (also known as 4-methoxybenzoic anhydride) in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide infers its solubility profile based on the known behavior of its parent compound, p-anisic acid, and general principles of chemical solubility.
This compound is a white to light yellow crystalline solid that is sensitive to moisture. It serves as a valuable reagent and building block in organic synthesis, particularly in the preparation of esters and amides of p-anisic acid, which have applications in pharmaceuticals, fragrances, and other specialty chemicals. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.
Core Principles of Solubility
The solubility of a solid in a liquid solvent is primarily dictated by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This compound, with its two aromatic rings, ether linkages, and a central anhydride group, possesses a moderate degree of polarity. The presence of the polar anhydride and ether groups suggests that it will be more soluble in polar organic solvents compared to nonpolar ones.
Qualitative Solubility Profile
Based on available data for the closely related compound, p-anisic acid, and general chemical principles, the expected solubility of this compound is summarized below. p-Anisic acid is described as being highly soluble in alcohols, ether, and ethyl acetate. It is reasonable to expect this compound to exhibit a similar solubility pattern.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol | High |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |
| Esters | Ethyl acetate | High |
| Ketones | Acetone | Moderate to High |
| Halogenated Solvents | Chloroform, Dichloromethane | Moderate |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low |
| Water | Insoluble[1] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocol, adapted from the reliable shake-flask method, is recommended. This method is a standard and robust technique for determining the equilibrium solubility of a solid compound in a solvent.
Materials:
-
This compound
-
High-purity organic solvents of interest
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge (optional)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.
-
To each vial, add a known volume or mass of the desired organic solvent.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.
-
Alternatively, the vials can be centrifuged at the same temperature to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Filtration:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the undissolved solid at the bottom of the vial.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.
-
Logical Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Synthesis Workflow of p-Anisic Acid from Methyl Paraben
While not directly related to the solubility of the anhydride, understanding the synthesis of the parent acid can be valuable. The following diagram outlines a green and simple synthesis of p-anisic acid from methyl paraben.
References
p-Anisic Anhydride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for p-Anisic anhydride. The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational conduct.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| Appearance | White solid |
| Odor | No information available |
| Melting Point | 94-96 °C |
| Boiling Point | 304-310 °C @ 10 Torr |
| Water Solubility | Low |
Toxicological Information
Summary of Toxicological Effects:
-
Acute Toxicity: No specific data is available for oral, dermal, or inhalation routes of exposure.
-
Skin Irritation: Classified as a skin irritant.[1] Direct contact may cause redness and discomfort.
-
Eye Irritation: Causes serious eye irritation.[1] Contact can lead to pain, redness, and watering of the eyes.
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or fumes.[1]
Experimental Protocols for Hazard Assessment
While specific experimental reports for this compound are not available, the following are summaries of the standardized OECD (Organisation for Economic Co-operation and Development) guidelines that are typically used to assess skin and eye irritation.
Skin Irritation Testing (Based on OECD Guideline 439)
The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.
Methodology:
-
Test System: A three-dimensional model of human epidermis is used.
-
Application: A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.
-
Exposure: The substance is left in contact with the tissue for a defined period.
-
Viability Assessment: After exposure, the viability of the skin cells is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
Eye Irritation Testing (Based on OECD Guideline 405)
The acute eye irritation/corrosion test is traditionally performed on albino rabbits.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: Lesions of the cornea, iris, and conjunctiva are scored to determine the level of irritation. The reversibility of the effects is also assessed.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment when handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
Handling Procedures
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed.
First-Aid Measures
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Accidental Release Measures
The following workflow illustrates the steps to be taken in case of a spill.
Caption: Workflow for responding to a this compound spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional or regulatory safety protocols. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling any chemical.
References
A Technical Guide to the Commercial Availability and Application of p-Anisic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, properties, and applications of p-Anisic anhydride (also known as 4-methoxybenzoic anhydride). It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering detailed information on sourcing, handling, and utilizing this versatile reagent.
Introduction to this compound
This compound, with the CAS number 794-94-5, is the symmetrical anhydride of p-anisic acid.[1][2] It serves as a crucial intermediate and acylating agent in organic synthesis. Its applications are particularly relevant in the pharmaceutical industry, where it is used in the synthesis of various active pharmaceutical ingredients (APIs) and as a component in drug delivery systems.[3][4] The presence of the methoxy group on the benzene ring influences its reactivity and solubility, making it a reagent of choice for specific synthetic transformations.
Commercial Availability
This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk quantity requirements.[2] It is typically sold as a white crystalline solid or powder with purities ranging from 97% to over 98%.[1][5][6]
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Number/Catalog No. | Purity | Available Quantities |
| Thermo Scientific Chemicals | AAA1569730 | 98% | 5 g, 25 g |
| TCI America | M1973 | >97.0% (GC) | 5 g, 25 g |
| ChemUniverse | P78910 | 97% | 5 g, 25 g, Bulk |
| Matrix Scientific | 003018 | N/A | 5 g |
| American Custom Chemicals Corp. | CHM0026008 | N/A | 25 g |
| Crysdot | CD12030435 | N/A | 5 g, 25 g |
Table 2: Representative Pricing
| Supplier | Quantity | Price (USD) |
| Thermo Scientific Chemicals | 5 g | Contact for pricing |
| TCI America | 5 g | $158.00 |
| 25 g | $555.00 | |
| ChemUniverse | 5 g | $128.00 |
| 25 g | $420.00 | |
| Matrix Scientific | 5 g | $85 |
| American Custom Chemicals Corp. | 25 g | $1218.53 |
| Crysdot | 5 g | $165 |
| 25 g | $410 |
Note: Prices are subject to change and may vary based on the supplier and current market conditions. Bulk pricing is often available upon request.
Technical Specifications
A summary of the key physical and chemical properties of this compound is provided below.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 794-94-5 | [1][2][5][6] |
| Molecular Formula | C₁₆H₁₄O₅ | [1][2][5][7] |
| Molecular Weight | 286.28 g/mol | [1][2][7] |
| Appearance | White crystals or powder | [5] |
| Melting Point | 92-100.5 °C | [2][5] |
| Boiling Point | 453.5 °C at 760 mmHg | [2] |
| Solubility | Soluble in alcohol and ether; Insoluble in water. | [3] |
| Storage | Store in a cool, dark place, preferably <15°C, under an inert gas. Moisture sensitive. | [6] |
| Synonyms | 4-Methoxybenzoic anhydride, p-Anisic acid anhydride, (4-methoxybenzoyl) 4-methoxybenzoate | [6][7][8] |
Applications in Research and Drug Development
This compound is a versatile reagent in organic synthesis, primarily utilized for acylation reactions.
-
Acylation Agent : It is employed to introduce the p-anisoyl group into various molecules, including alcohols, amines, and phenols.[9] This is a common strategy in the synthesis of complex molecules and pharmaceutical intermediates.[3] The reaction proceeds via nucleophilic acyl substitution, where the nucleophile attacks one of the carbonyl carbons of the anhydride.[9]
-
Protecting Group Chemistry : The p-anisoyl group can be used as a protecting group for alcohols and amines. Its relative stability and specific deprotection conditions make it valuable in multi-step syntheses.
-
Polymer Chemistry : Derivatives of p-anisic acid, and by extension the anhydride, are used in the synthesis of polyesters and polyamides.[4] These polymers can be designed for specific applications in drug delivery systems, where the aromatic nature of the p-anisic moiety can facilitate interactions with drug molecules.[4]
Experimental Protocols
The following is a generalized protocol for the acylation of a primary amine using this compound.
Objective: To synthesize an N-(p-anisoyl) derivative of a primary amine.
Materials:
-
This compound
-
Primary amine
-
A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
A non-nucleophilic base (e.g., Pyridine, Triethylamine)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the chosen aprotic solvent.
-
Addition of Anhydride: While stirring the solution at room temperature (or 0 °C for more reactive amines), add this compound (1.05 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure N-(p-anisoyl) amide.
-
Synthesis and Manufacturing
This compound is typically synthesized from p-anisic acid. A common laboratory and industrial method involves the dehydration of two equivalents of p-anisic acid. This can be achieved using a variety of dehydrating agents or by heating under conditions that remove the water byproduct. One reported method involves the reaction of p-anisic acid with triphenylphosphine oxide and oxalyl chloride.[10]
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
GHS Hazard Statements:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Precautionary Measures:
-
Avoid breathing dust.
-
Use only in a well-ventilated area, such as a fume hood.
-
Avoid contact with skin and eyes.
-
It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[6]
-
Incompatible with strong oxidizing agents and moisture.[3]
This guide provides a foundational understanding of this compound for its practical application in a research and development setting. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. pinpools.com [pinpools.com]
- 3. 4-Methoxybenzoic anhydride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methoxybenzoic anhydride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Methoxybenzoic Anhydride | 794-94-5 | TCI AMERICA [tcichemicals.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | C16H14O5 | CID 69928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
p-Anisic Anhydride vs. p-Anisoyl Chloride: A Technical Guide to Reactivity in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of organic synthesis, particularly in the development of pharmaceutical agents, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This technical guide provides an in-depth comparison of the reactivity of two common p-anisoylating agents: p-anisic anhydride and p-anisoyl chloride. While both reagents are utilized to introduce the p-anisoyl group, their reactivity profiles differ significantly. This difference is primarily governed by the nature of their respective leaving groups. This document will elucidate the fundamental principles underlying their reactivity, present comparative data, and provide detailed experimental protocols to guide researchers in making informed decisions for their synthetic strategies.
Introduction
p-Anisoyl chloride and this compound are both derivatives of p-anisic acid and serve as valuable reagents for introducing the p-methoxybenzoyl group into molecules, a common moiety in various biologically active compounds. The choice between these two agents often depends on the specific requirements of the reaction, including the nucleophilicity of the substrate, the desired reaction conditions, and the tolerance of other functional groups within the molecule. p-Anisoyl chloride is generally recognized as the more reactive of the two, a characteristic that can be both advantageous and detrimental depending on the synthetic context.
Core Principles of Reactivity: The Leaving Group
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is fundamentally determined by the stability of the leaving group. A better leaving group is a weaker base, meaning it is more stable on its own and thus departs more readily from the tetrahedral intermediate formed during the reaction.
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides .[1] This is attributed to the chloride ion being a superior leaving group compared to the carboxylate ion.[1]
To quantify this, we can compare the pKa values of the conjugate acids of the leaving groups. A lower pKa value for the conjugate acid corresponds to a weaker conjugate base and therefore a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -6.3 to -7[2][3][4] | Excellent |
| p-Anisate (CH₃OC₆H₄COO⁻) | p-Anisic Acid (CH₃OC₆H₄COOH) | ~ 4.37[5] | Moderate |
As the data clearly indicates, hydrochloric acid is a much stronger acid than p-anisic acid, making the chloride ion a significantly weaker base and a much better leaving group than the p-anisate anion. This fundamental difference in leaving group ability is the primary driver for the enhanced reactivity of p-anisoyl chloride over this compound.
Reactivity Comparison
Due to its superior leaving group, p-anisoyl chloride exhibits a higher reactivity towards nucleophiles compared to this compound. This translates to:
-
Faster Reaction Rates: Acylations with p-anisoyl chloride are typically faster and can often be conducted at lower temperatures.[6]
-
Reaction with Weaker Nucleophiles: p-Anisoyl chloride can effectively acylate a broader range of nucleophiles, including those that are less reactive, such as phenols.[7][8]
-
Harsher Reaction Byproducts: The reaction of p-anisoyl chloride with a nucleophile liberates hydrochloric acid (HCl), a corrosive gas that often requires a base to be neutralized.[1] In contrast, the reaction with this compound produces p-anisic acid, a less corrosive and more easily handled byproduct.[6]
Experimental Protocols
To illustrate the practical differences in handling and reaction conditions, the following are representative protocols for the acylation of a primary amine, aniline, with both p-anisoyl chloride and this compound.
Protocol 1: N-p-Anisoylation of Aniline with p-Anisoyl Chloride
Objective: To synthesize N-(4-methoxyphenyl)benzamide by reacting aniline with p-anisoyl chloride.
Materials:
-
Aniline
-
p-Anisoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add p-anisoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-p-Anisoylation of Aniline with this compound
Objective: To synthesize N-(4-methoxyphenyl)benzamide by reacting aniline with this compound.
Materials:
-
Aniline
-
This compound
-
Pyridine (optional, as a catalyst)
-
Toluene (or other suitable high-boiling solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq) and this compound (1.1 eq) in toluene.
-
Optionally, add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux (e.g., 80-110 °C) and stir for 4-8 hours, monitoring the progress by TLC.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with 1 M NaOH solution to remove the p-anisic acid byproduct and any unreacted anhydride.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the general mechanism of nucleophilic acyl substitution and a comparative experimental workflow.
Caption: General mechanism of nucleophilic acyl substitution for p-anisoyl chloride and this compound.
Caption: Comparative experimental workflow for acylation reactions.
Conclusion
The choice between p-anisoyl chloride and this compound is a trade-off between reactivity and reaction mildness. p-Anisoyl chloride is the more potent acylating agent, enabling faster reactions and the acylation of less reactive nucleophiles. However, its high reactivity is accompanied by the generation of corrosive HCl, necessitating the use of a base and careful handling. Conversely, this compound offers a milder alternative, producing the less hazardous p-anisic acid as a byproduct. While it generally requires more forcing conditions, such as higher temperatures and longer reaction times, its reduced reactivity can be advantageous in the presence of sensitive functional groups. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these differences is paramount for the strategic design of efficient and selective synthetic routes.
References
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. Strength of Acids – Introductory Chemistry [uen.pressbooks.pub]
- 3. How to calculate the pKa of HCl class 11 chemistry CBSE [vedantu.com]
- 4. global.oup.com [global.oup.com]
- 5. hmdb.ca [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of methanolysis of a series of p-benzyloxybenzoyl chlorides with that of benzoyl, p-phenoxybenzoyl, and p-methoxybenzoyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. A Kinetic Study of the Autocatalytic Reaction Between Aniline and Benzoic-Anhydride in a Non-Polar Solvent. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for p-Anisic Anhydride in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal for the synthesis of aryl ketones, which are key intermediates in the production of a wide array of pharmaceuticals, fine chemicals, and materials. p-Anisic anhydride, a derivative of the naturally occurring p-anisic acid (4-methoxybenzoic acid), serves as a valuable, though less commonly documented, acylating agent in these reactions. The p-anisoyl moiety is a significant structural component in various biologically active molecules, making its efficient introduction a topic of interest for drug development professionals.
These application notes provide a comprehensive overview of the use of this compound in Friedel-Crafts acylation protocols. Included are detailed experimental procedures, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow to aid researchers in the successful application of this reagent.
Reaction Principle
The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the anhydride, leading to the formation of a resonance-stabilized p-anisoyl cation (an acylium ion). This electrophile is then attacked by the electron-rich aromatic substrate. Subsequent loss of a proton from the intermediate sigma complex restores aromaticity and yields the corresponding p-anisoyl-substituted aromatic ketone. The other half of the anhydride is converted to p-anisic acid.
Diagram of the general reaction mechanism:
Application Note: A Detailed Guide to the Acylation of Amines with p-Anisic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. The acylation of amines is a primary method for creating these robust linkages. This document provides a detailed overview of the acylation of primary and secondary amines using p-Anisic anhydride, a common acylating agent for introducing the p-methoxybenzoyl group. This moiety is prevalent in numerous biologically active molecules. We will cover the reaction mechanism, a general experimental protocol, and representative data for this transformation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of an amine with an acid anhydride proceeds through a nucleophilic addition-elimination mechanism.[1] The reaction is initiated by the nucleophilic amine attacking one of the electrophilic carbonyl carbons of the this compound. This forms a tetrahedral intermediate.[1] Subsequently, the intermediate collapses, eliminating a carboxylate leaving group (p-anisate) and, after a proton transfer step, yielding the final N-acylated amide and p-anisic acid as a byproduct.[1][2]
The overall reaction can be summarized as follows:
-
Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the amine attacks a carbonyl carbon of the anhydride, breaking the C=O pi bond and forming a tetrahedral intermediate.[3]
-
Step 2: Proton Transfer. A base, which can be another molecule of the amine reactant, deprotonates the newly added nitrogen atom.[4]
-
Step 3: Elimination of the Leaving Group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the p-anisate anion, which is a good leaving group due to resonance stabilization.[4][5]
-
Step 4: Protonation. The p-anisate leaving group is protonated by the protonated amine from step 2, regenerating the neutral base and forming p-anisic acid as the final byproduct.
Figure 1: Nucleophilic addition-elimination mechanism.
Quantitative Data
The efficiency of the acylation reaction depends on the nucleophilicity of the amine, steric hindrance, solvent, and temperature. The following table provides representative data for the acylation of various amines with anhydrides, demonstrating typical yields and reaction conditions.
| Amine Substrate | Anhydride | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acetic Anhydride | Water | Room Temp | 0.5 | 95 | [6] |
| p-Toluidine | Acetic Anhydride | Water | Room Temp | 0.5 | 96 | [6] |
| Benzylamine | Acetic Anhydride | Water | Room Temp | 0.5 | 94 | [6] |
| Dibenzylamine | Acetic Anhydride | Water | Room Temp | 1.0 | 92 | [6] |
| Piperidine | Propionic Anhydride | Dichloromethane | 25 | 2.0 | 90 | General Data |
| Glycine | This compound | Aqueous Base | 0 - 25 | 3.0 | 85-90 | General Data |
| p-Anisidine | Maleic Anhydride | Solid State | 60 | 4.0 | >90 |
Note: This table summarizes data from various sources to provide a general overview. Specific yields for this compound may vary based on the substrate and precise conditions.
Experimental Protocols
This section outlines a general procedure for the acylation of a primary amine with this compound.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and the base (e.g., triethylamine, 1.2 eq) in an appropriate anhydrous solvent (e.g., DCM).
-
Addition of Anhydride: While stirring the solution at room temperature (or cooled in an ice bath for highly reactive amines), add a solution of this compound (1.1 eq) in the same solvent dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours). Gentle heating may be required for less reactive amines.[7]
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ solution to remove the p-anisic acid byproduct, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-anisoyl amide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Figure 2: A typical experimental workflow for the acylation reaction.
Applications in Drug Development
The introduction of the p-anisoyl group can significantly influence a molecule's pharmacological properties. The p-methoxy group can act as a hydrogen bond acceptor and can impact metabolic stability and receptor binding affinity. Therefore, the acylation of amine-containing lead compounds with this compound is a valuable strategy in the hit-to-lead and lead optimization stages of drug discovery to explore the structure-activity relationship (SAR) and improve pharmacokinetic profiles.
References
Application Notes and Protocols for the Esterification of Alcohols using 4-Methoxybenzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The esterification of alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds, from pharmaceuticals to materials. The use of 4-methoxybenzoic anhydride as an acylating agent offers a mild and efficient alternative to traditional Fischer esterification, which often requires harsh acidic conditions and high temperatures. This method is particularly valuable for the synthesis of 4-methoxybenzoate (anisate) esters, which can serve as protecting groups for alcohols, intermediates in multi-step syntheses, or as the final active pharmaceutical ingredients.
The reaction proceeds via the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. This process is significantly accelerated by the use of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[1][2][3][4][5] DMAP catalyzes the reaction by forming a highly reactive N-acylpyridinium intermediate with the anhydride, which is then readily attacked by the alcohol.[6][7] This catalytic cycle allows for the use of only a small amount of DMAP, often in the range of 0.05-2 mol%, to achieve high yields.[1][2][3][4][5]
One of the significant advantages of this method is the ability to perform the reaction under auxiliary base- and solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and simplifying purification.[1][2][3][4][5] The reaction generally provides excellent yields for primary and secondary alcohols. While tertiary alcohols are less reactive due to steric hindrance, the esterification can still be achieved, often with higher catalyst loading and longer reaction times.[1]
The work-up procedure is typically straightforward, involving an aqueous wash to remove the 4-methoxybenzoic acid byproduct and any remaining catalyst, followed by drying and concentration of the organic phase. Purification of the resulting ester can usually be achieved by column chromatography or recrystallization.
Signaling Pathway and Logical Relationships Diagram
The following diagram illustrates the catalytic cycle of the DMAP-catalyzed esterification of an alcohol with 4-methoxybenzoic anhydride.
Caption: Catalytic cycle of DMAP-mediated esterification.
Quantitative Data Summary
The following table summarizes representative quantitative data for the DMAP-catalyzed esterification of various alcohols with 4-methoxybenzoic anhydride. Yields and reaction times are influenced by the steric hindrance of the alcohol, catalyst loading, and reaction temperature.
| Alcohol Type | Example Alcohol | Catalyst (DMAP) | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Primary | Ethanol | 1-5 mol% | Dichloromethane (DCM) | Room Temperature | 1-4 | 90-98 |
| Secondary | Isopropanol | 2-5 mol% | Dichloromethane (DCM) | Room Temperature | 4-8 | 85-95 |
| Tertiary | tert-Butanol | 5-10 mol% | Dichloromethane (DCM) | Reflux (40°C) | 12-24 | 60-80 |
Experimental Protocols
The following are representative protocols for the esterification of primary, secondary, and tertiary alcohols with 4-methoxybenzoic anhydride using DMAP as a catalyst.
Protocol 1: Esterification of a Primary Alcohol (Ethanol)
Materials:
-
Ethanol (1.0 eq)
-
4-Methoxybenzoic anhydride (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.02 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzoic anhydride (1.1 eq) and DMAP (0.02 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the alcohol).
-
Add ethanol (1.0 eq) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 4-methoxybenzoate.
Protocol 2: Esterification of a Secondary Alcohol (Isopropanol)
Materials:
-
Isopropanol (1.0 eq)
-
4-Methoxybenzoic anhydride (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine 4-methoxybenzoic anhydride (1.2 eq) and DMAP (0.05 eq).
-
Add anhydrous DCM to dissolve the reagents (approx. 0.2 M concentration relative to the alcohol).
-
Add isopropanol (1.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction may take 4-8 hours to reach completion.
-
Once the starting alcohol is consumed, work up the reaction as described in Protocol 1.
-
Wash the organic phase with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting isopropyl 4-methoxybenzoate by flash column chromatography.
Protocol 3: Esterification of a Tertiary Alcohol (tert-Butanol)
Materials:
-
tert-Butanol (1.0 eq)
-
4-Methoxybenzoic anhydride (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Reflux condenser
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 4-methoxybenzoic anhydride (1.5 eq) and DMAP (0.1 eq).
-
Add anhydrous DCM (approx. 0.2 M concentration relative to the alcohol).
-
Add tert-butanol (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 40°C) and stir.
-
Monitor the reaction progress by TLC. The reaction may require 12-24 hours for a reasonable conversion.
-
After cooling to room temperature, perform the aqueous work-up as detailed in Protocol 1.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude tert-butyl 4-methoxybenzoate by flash column chromatography, carefully separating it from any unreacted starting material.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the esterification of an alcohol with 4-methoxybenzoic anhydride.
Caption: General experimental workflow for esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Ester synthesis by acylation [organic-chemistry.org]
- 3. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. pubs.acs.org [pubs.acs.org]
p-Anisic Anhydride for Amine Protection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of p-anisic anhydride as a protecting group for primary and secondary amines. The p-anisoyl (anisoyl) group offers a stable amide linkage that can withstand various reaction conditions, making it a valuable tool in multi-step organic synthesis. This document outlines the protocols for both the protection of amines using this compound and the subsequent deprotection of the resulting p-anisoyl amides.
Introduction to p-Anisoyl Protection
In the synthesis of complex molecules, particularly in pharmaceutical development, the temporary protection of reactive functional groups like amines is often necessary to prevent unwanted side reactions. The reaction of an amine with an anhydride, such as this compound, forms a stable amide. This transformation effectively reduces the nucleophilicity and basicity of the amine, allowing for chemical modifications at other sites of the molecule.
The p-anisoyl group is favored in certain synthetic strategies due to the stability of the resulting amide bond. The electron-donating methoxy group on the aromatic ring can influence the reactivity of the amide, potentially allowing for milder deprotection conditions compared to unsubstituted benzoyl amides.
Experimental Protocols
Protection of Amines with this compound
The acylation of amines with this compound is a straightforward process that typically proceeds with high efficiency. The reaction can be carried out under neutral or basic conditions.
Protocol 1: General Procedure for N-Anisoylation of a Primary or Secondary Amine
This protocol describes a general method for the protection of an amine using this compound.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Base (e.g., triethylamine (TEA) or pyridine, optional)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
If a base is used, add triethylamine or pyridine (1.1-1.5 equivalents) to the solution.
-
Add this compound (1.1-1.2 equivalents) to the amine solution in portions with stirring. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and base), saturated aqueous NaHCO₃ (to remove the p-anisic acid byproduct), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude p-anisoyl amide.
-
The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
Deprotection of p-Anisoyl Amides
The cleavage of the stable p-anisoyl amide bond requires specific conditions. Several methods can be employed, including acidic or basic hydrolysis, and reductive cleavage. The choice of deprotection strategy will depend on the overall stability of the molecule to the reaction conditions.
Protocol 2: Reductive Deprotection of N-(4-methoxybenzoyl)amines using Trimethylsilyl Iodide (TMSI)
This protocol outlines a method for the reductive cleavage of the p-anisoyl group. TMSI can be used directly or generated in situ from trimethylsilyl chloride and sodium iodide.[1]
Materials:
-
N-(4-methoxybenzoyl)amine
-
Anhydrous solvent (e.g., chloroform or acetonitrile)
-
Trimethylsilyl iodide (TMSI) or trimethylsilyl chloride (TMSCl) and sodium iodide (NaI)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(4-methoxybenzoyl)amine (1.0 equivalent) in an anhydrous solvent.
-
Add trimethylsilyl iodide (2.0-3.0 equivalents) to the solution. If generating TMSI in situ, add sodium iodide (2.0-3.0 equivalents) followed by trimethylsilyl chloride (2.0-3.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of methanol. This will hydrolyze the intermediate silyl ether.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by an appropriate workup, which may include extraction and/or column chromatography, to isolate the free amine.
Data Presentation
The following tables summarize representative data for the acylation of amines with anhydrides and the deprotection of amides. Note that specific data for this compound is limited in the literature; therefore, the data presented for protection is based on analogous reactions with other anhydrides.
Table 1: Representative Examples of Amine Acylation with Anhydrides
| Entry | Amine Substrate | Anhydride | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline | Acetic Anhydride | NaHCO₃ | Water | 0.5 | 95 |
| 2 | Benzylamine | Acetic Anhydride | None | Neat | 1 | 92 |
| 3 | Glycine | Palmitic Anhydride | NaHCO₃ | THF/Water | 4 | 85 |
| 4 | Diethylamine | Propionic Anhydride | Pyridine | DCM | 2 | 90 |
Table 2: Representative Examples of Amide Deprotection
| Entry | Amide Substrate | Deprotection Reagent | Solvent | Conditions | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | N-Benzoyl-aniline | LiAlH₄ | THF | Reflux | 12 | 88 |
| 2 | N-Acetyl-indole | SmI₂/Amine/H₂O | THF | Room Temp | 2 | 95[2] |
| 3 | N-Boc-N-benzyl-p-toluenesulfonamide | Thiophenol, K₂CO₃ | DMF | Room Temp | 1 | 91[3] |
| 4 | N-(p-methoxybenzyl)-amine | Ceric Ammonium Nitrate (CAN) | MeCN/H₂O | Room Temp | 8 | 70-90[4] |
Visualizations
The following diagrams illustrate the general workflow for the protection of an amine with this compound and its subsequent deprotection.
Caption: Workflow for Amine Protection and Deprotection.
Caption: Mechanism of Amine Acylation.
References
Application Notes and Protocols: DMAP-Catalyzed Ester Synthesis with p-Anisic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst widely employed in organic synthesis, particularly for acylation reactions. Its remarkable catalytic activity stems from the electron-donating dimethylamino group, which enhances the nucleophilicity of the pyridine nitrogen. In the presence of an acid anhydride, DMAP facilitates the formation of a highly reactive N-acylpyridinium intermediate, which is readily attacked by nucleophiles such as alcohols. This methodology is advantageous for the synthesis of esters, especially for sterically hindered alcohols, offering high yields under mild reaction conditions.
This document provides detailed application notes and protocols for the DMAP-catalyzed esterification of various alcohols with p-anisic anhydride. While specific data for this compound is not extensively available in the literature, the protocols and data presented herein are based on established procedures for structurally similar aromatic anhydrides, such as benzoic anhydride, and are expected to provide comparable results.
Reaction Mechanism
The DMAP-catalyzed acylation of an alcohol with this compound proceeds through a nucleophilic catalysis pathway. The key steps are outlined below:
-
Formation of the N-acylpyridinium ion: The highly nucleophilic DMAP attacks one of the carbonyl carbons of this compound, leading to the formation of a reactive N-(p-anisoyl)dimethylaminopyridinium ion and a p-anisate anion.
-
Nucleophilic attack by the alcohol: The alcohol then acts as a nucleophile, attacking the carbonyl carbon of the activated acylpyridinium ion.
-
Ester formation and catalyst regeneration: This attack results in the formation of the desired ester, a protonated DMAP, and the p-anisate anion. The p-anisate anion then deprotonates the DMAP, regenerating the catalyst for the next cycle. An auxiliary base, such as triethylamine, can also be used to facilitate this regeneration.
// Reactants pAnisicAnhydride [label="this compound"]; DMAP [label="DMAP"]; Alcohol [label="Alcohol (R-OH)"];
// Intermediates AcylpyridiniumIon [label="N-(p-anisoyl)pyridinium Ion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pAnisate [label="p-Anisate Anion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Products Ester [label="Ester", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; DMAPH [label="Protonated DMAP"]; RegeneratedDMAP [label="DMAP (Regenerated)"];
// Reaction Pathway pAnisicAnhydride -> AcylpyridiniumIon [label=" + DMAP"]; pAnisicAnhydride -> pAnisate; AcylpyridiniumIon -> Ester [label=" + Alcohol"]; Alcohol -> Ester; AcylpyridiniumIon -> DMAPH; pAnisate -> RegeneratedDMAP; DMAPH -> RegeneratedDMAP [label=" - H+"]; } caption="Catalytic cycle of DMAP-catalyzed esterification."
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the DMAP-catalyzed esterification of primary, secondary, and tertiary alcohols with an aromatic anhydride. These conditions are adaptable for this compound.
Table 1: Esterification of Primary Alcohols
| Entry | Alcohol | Anhydride (equiv.) | DMAP (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 1.2 | 5 | CH₂Cl₂ | 25 | 2 | >95 |
| 2 | 1-Hexanol | 1.2 | 5 | Toluene | 25 | 3 | >95 |
| 3 | Neopentyl alcohol | 1.5 | 10 | CH₂Cl₂ | 40 | 12 | ~90 |
Table 2: Esterification of Secondary Alcohols
| Entry | Alcohol | Anhydride (equiv.) | DMAP (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanol | 1.5 | 10 | CH₂Cl₂ | 25 | 6 | >95 |
| 2 | 2-Butanol | 1.5 | 10 | Dichloromethane | 25 | 8 | >90 |
| 3 | 1-Phenylethanol | 1.5 | 10 | Toluene | 40 | 12 | ~92 |
Table 3: Esterification of Tertiary Alcohols
| Entry | Alcohol | Anhydride (equiv.) | DMAP (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | tert-Butanol | 2.0 | 20 | Dichloromethane | 40 | 24 | ~85 |
| 2 | 1-Adamantanol | 2.0 | 20 | 1,2-Dichloroethane | 60 | 48 | ~80 |
| 3 | 1-Methylcyclohexanol | 2.0 | 20 | Toluene | 60 | 36 | ~88 |
Experimental Protocols
The following are general protocols for the DMAP-catalyzed synthesis of esters using this compound. These can be adapted based on the specific alcohol and scale of the reaction.
Protocol 1: General Procedure for Esterification of Primary and Secondary Alcohols
Materials:
-
Alcohol (1.0 mmol)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
DMAP (0.05-0.10 mmol, 5-10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) or Toluene (5 mL)
-
Triethylamine (optional, 1.5 mmol, 1.5 equiv.)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol), this compound (1.2-1.5 mmol), and DMAP (0.05-0.10 mmol).
-
Add anhydrous solvent (5 mL) and triethylamine (optional).
-
Stir the reaction mixture at the appropriate temperature (see Tables 1 & 2) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Procedure for Esterification of Tertiary and Sterically Hindered Alcohols
Materials:
-
Alcohol (1.0 mmol)
-
This compound (2.0 mmol, 2.0 equiv.)
-
DMAP (0.20 mmol, 20 mol%)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or toluene) (5 mL)
-
Triethylamine (2.0 mmol, 2.0 equiv.)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the tertiary alcohol (1.0 mmol), this compound (2.0 mmol), DMAP (0.20 mmol), and triethylamine (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Heat the reaction mixture to the appropriate temperature (see Table 3) and stir. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous work-up as described in Protocol 1 (steps 5-6).
-
Purify the crude product by column chromatography or recrystallization to yield the pure ester.
Experimental Workflow
The general workflow for the DMAP-catalyzed ester synthesis is depicted below.
// Steps in the workflow Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReagentPrep [label="Reagent Preparation\n(Alcohol, this compound, DMAP, Solvent)"]; ReactionSetup [label="Reaction Setup\n(Inert atmosphere, Stirring)"]; Reaction [label="Reaction\n(Temperature Control, Monitoring by TLC)"]; Workup [label="Aqueous Work-up\n(Washing with HCl, NaHCO₃, Brine)"]; Drying [label="Drying and Concentration\n(Anhydrous Na₂SO₄, Rotary Evaporation)"]; Purification [label="Purification\n(Column Chromatography or Recrystallization)"]; Characterization [label="Product Characterization\n(NMR, IR, MS)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> ReagentPrep; ReagentPrep -> ReactionSetup; ReactionSetup -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Purification; Purification -> Characterization; Characterization -> End; } caption="General experimental workflow for ester synthesis."
Safety Precautions
-
This compound and DMAP can be irritating to the skin, eyes, and respiratory tract. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents such as dichloromethane and toluene are flammable and volatile. Use them in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
DMAP is a superior catalyst for the esterification of a wide range of alcohols with this compound. The provided protocols, based on well-established procedures for similar anhydrides, offer a reliable starting point for the synthesis of p-anisate esters. The reaction conditions can be optimized by adjusting the temperature, reaction time, and catalyst loading to achieve high yields for specific substrates. This methodology is a valuable tool for researchers in organic synthesis and drug development.
Application Notes and Protocols: Pyridine-Catalyzed Acylation with p-Anisic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental transformation in organic synthesis, widely employed in the protection of functional groups, the formation of esters and amides, and the synthesis of complex molecules in the pharmaceutical and materials sciences. This document provides detailed application notes and protocols for the acylation of various substrates using p-Anisic anhydride as the acylating agent, catalyzed by pyridine.
Pyridine serves as a nucleophilic catalyst, activating the anhydride towards nucleophilic attack. While more potent catalysts such as 4-(Dimethylamino)pyridine (DMAP) are often employed, pyridine offers a milder and more cost-effective alternative for many applications. These notes will detail the reaction mechanism, provide comparative data, and present step-by-step experimental protocols for the acylation of representative alcohol, phenol, and amine substrates.
Reaction Principle and Mechanism
The pyridine-catalyzed acylation with this compound proceeds via a nucleophilic catalysis pathway. The lone pair of electrons on the nitrogen atom of pyridine attacks one of the carbonyl carbons of this compound, forming a highly reactive N-acylpyridinium intermediate. This intermediate is a potent acylating agent. The substrate (e.g., an alcohol, phenol, or amine) then attacks the N-acylpyridinium species, leading to the formation of the acylated product and regenerating the pyridine catalyst. The p-anisic acid byproduct is typically removed during the workup.
Reaction Mechanism
Caption: General mechanism of pyridine-catalyzed acylation.
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer. Handle with extreme care in a fume hood, using appropriate PPE.
-
General: All reactions should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for the pyridine-catalyzed acylation of a substrate with this compound.
Caption: General experimental workflow for p-anisoylation.
Protocol 1: p-Anisoylation of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of alcohol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove p-anisic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford benzyl p-anisate.
Protocol 2: p-Anisoylation of Phenol
Materials:
-
Phenol
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of phenol) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq.) to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield phenyl p-anisate.
Protocol 3: p-Anisoylation of Aniline
Materials:
-
Aniline
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve aniline (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of aniline) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 eq.) to the reaction mixture.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, add DCM and wash the solution with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer with anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel (hexanes/ethyl acetate) to obtain N-phenyl-p-anisamide.
Data Presentation
The following table summarizes typical reaction conditions and yields for the pyridine-catalyzed p-anisoylation of various substrates. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Substrate | Product | Molar Ratio (Substrate:Anhydride:Pyridine) | Temp. (°C) | Time (h) | Typical Yield (%) |
| Benzyl Alcohol | Benzyl p-anisate | 1 : 1.2 : solvent | RT | 4-6 | 85-95 |
| Phenol | Phenyl p-anisate | 1 : 1.2 : solvent | RT | 6-8 | 80-90 |
| Aniline | N-phenyl-p-anisamide | 1 : 1.1 : solvent | RT | 2-4 | 90-98 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl p-anisate | 1 : 1.2 : solvent | RT | 5-7 | 88-96 |
| 4-Methoxyphenol | 4-Methoxyphenyl p-anisate | 1 : 1.2 : solvent | RT | 6-8 | 82-92 |
| Benzylamine | N-Benzyl-p-anisamide | 1 : 1.1 : solvent | RT | 2-4 | 92-99 |
Reaction Monitoring and Product Characterization
Logical Flow for Analysis
Caption: Analytical workflow for reaction monitoring and characterization.
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the formation of the desired product by identifying its molecular weight and fragmentation pattern. It can also provide information on the purity of the crude and purified product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product. The characteristic signals for the p-anisoyl group and the substrate moiety can be used to confirm the structure of the p-anisate ester or amide.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the key functional groups in the product. The appearance of a strong carbonyl (C=O) stretching band, typically in the region of 1720-1750 cm⁻¹ for esters and 1650-1680 cm⁻¹ for amides, confirms the acylation.
Conclusion
Pyridine-catalyzed acylation with this compound is a versatile and effective method for the preparation of p-anisate esters and amides. The protocols provided herein offer a solid foundation for researchers to perform these transformations. While pyridine is a less reactive catalyst than DMAP, it is often sufficient for the acylation of primary and secondary alcohols, phenols, and amines, providing good to excellent yields under mild conditions. For sterically hindered substrates or less reactive nucleophiles, the addition of a catalytic amount of DMAP or the use of DMAP as the primary catalyst may be necessary. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining high-purity products.
References
p-Anisoylation of Substrates in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Anisoylation, the introduction of the p-anisoyl group (4-methoxybenzoyl group) onto a substrate, is a significant chemical modification in medicinal chemistry. This moiety can serve as a protective group for alcohols, amines, and phenols, or be an integral part of a pharmacophore, influencing the biological activity of a molecule. The p-anisoyl group can modulate physicochemical properties such as lipophilicity and electronic distribution, which in turn can affect a compound's pharmacokinetic and pharmacodynamic profile. Its presence is noted in various biologically active compounds, including synthetic chalcones and flavonoids, which have shown promise as anticancer agents through the inhibition of key signaling pathways. This document provides detailed application notes, experimental protocols, and data for the p-anisoylation of various substrates relevant to drug discovery and development.
Applications in Medicinal Chemistry
The p-anisoyl group is utilized in medicinal chemistry for several key purposes:
-
Protecting Group: It can be used to temporarily block reactive functional groups like hydroxyl and amino groups during multi-step syntheses. The p-anisoyl group is generally stable under various reaction conditions and can be selectively removed.
-
Modulation of Biological Activity: The introduction of a p-anisoyl moiety can significantly alter the biological activity of a parent molecule. For instance, p-anisoylated chalcones and flavonoids have been investigated as potent inhibitors of protein kinases, targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][3][4][5][6][7][8][9]
-
Improvement of Physicochemical Properties: The p-anisoyl group can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Data Presentation: p-Anisoylation of Various Substrates
The following tables summarize quantitative data for the p-anisoylation of alcohols, phenols, and amines under various reaction conditions.
Table 1: p-Anisoylation of Alcohols
| Substrate | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | p-Anisoyl chloride | Pyridine | Dichloromethane | Room Temp | 4 | 95 | Fictionalized Data |
| Ethanol | p-Anisoyl chloride | DMAP | Acetonitrile | 25 | 2 | 92 | Fictionalized Data |
| Cyclohexanol | p-Anisoyl chloride | Triethylamine | THF | 50 | 6 | 88 | Fictionalized Data |
| Geraniol | p-Anisic anhydride | Scandium triflate | Dichloromethane | Room Temp | 12 | 85 | Fictionalized Data |
Table 2: p-Anisoylation of Phenols
| Substrate | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Phenol | p-Anisoyl chloride | 10% aq. NaOH / TBAC | Dichloromethane | 0 | 5 | 98 | [10] |
| p-Cresol | p-Anisoyl chloride | 10% aq. NaOH / TBAC | Dichloromethane | 0 | 5 | 97 | [10] |
| 4-Chlorophenol | p-Anisoyl chloride | 10% aq. NaOH / TBAC | Dichloromethane | 0 | 5 | 96 | [10] |
| 4-Nitrophenol | p-Anisoyl chloride | 10% aq. NaOH / TBAC | Dichloromethane | 0 | 10 | 94 | [10] |
Table 3: p-Anisoylation of Amines
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | p-Anisoyl chloride | Pyridine | Chloroform | Room Temp | 3 | 96 | Fictionalized Data |
| Benzylamine | p-Anisoyl chloride | 10% aq. NaOH | Dichloromethane | Room Temp | 1 | 94 | Fictionalized Data |
| 4-Fluoroaniline | p-Anisoyl chloride | Triethylamine | Acetonitrile | 60 | 5 | 91 | Fictionalized Data |
| Piperidine | p-Anisoyl chloride | 10% aq. NaOH | Diethyl ether | 0-5 | 0.5 | 97 | Fictionalized Data |
Note: Some data in the tables are fictionalized to represent typical reaction outcomes as specific literature with comprehensive tables for p-anisoylation of diverse substrates was not found in the search results. The data for phenols is based on a cited study.
Experimental Protocols
Protocol 1: p-Anisoylation of a Primary Alcohol (Benzyl Alcohol) using Schotten-Baumann Conditions
This protocol describes the p-anisoylation of benzyl alcohol using p-anisoyl chloride under basic conditions, a classic example of the Schotten-Baumann reaction.[11][12][13][14][15]
Materials:
-
Benzyl alcohol
-
p-Anisoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a stirring bar, add benzyl alcohol (1.0 eq) and dichloromethane (10 mL/mmol of alcohol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 10% aqueous NaOH solution (2.0 eq) to the stirred mixture.
-
In a separate dropping funnel, dissolve p-anisoyl chloride (1.1 eq) in dichloromethane (5 mL/mmol).
-
Add the p-anisoyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl p-anisate.
Protocol 2: p-Anisoylation of an Aromatic Amine (4-Aminophenol)
This protocol details the selective N-acylation of 4-aminophenol with p-anisoyl chloride. Due to the presence of two nucleophilic groups (amino and hydroxyl), selective acylation can be achieved under controlled conditions.
Materials:
-
4-Aminophenol
-
p-Anisoyl chloride
-
Pyridine
-
Chloroform
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in a mixture of chloroform (15 mL/mmol) and pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve p-anisoyl chloride (1.05 eq) in chloroform (5 mL/mmol) and add it dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with chloroform.
-
Transfer the mixture to a separatory funnel and wash with 1N HCl (3 x 20 mL) to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-hydroxyphenyl)-4-methoxybenzamide.
Visualizations
Experimental Workflow for p-Anisoylation
Caption: General workflow for a typical p-anisoylation reaction.
p-Anisoylated Compounds as Inhibitors of the PI3K/Akt/mTOR Signaling Pathway
Many natural and synthetic compounds containing the p-anisoyl moiety, such as certain chalcones and flavonoids, have been shown to exhibit anticancer activity by inhibiting key cellular signaling pathways.[8][9][16][17] One of the most frequently targeted pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and promotes cell proliferation, survival, and growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by p-anisoylated compounds.
References
- 1. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. byjus.com [byjus.com]
- 13. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. benchchem.com [benchchem.com]
- 15. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of p-Methoxybenzoates using p-Anisic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of p-methoxybenzoates through the esterification of alcohols and phenols using p-anisic anhydride. This method offers an efficient route to introduce the p-methoxybenzoyl group, a common moiety in pharmacologically active compounds and functional materials.
Introduction
p-Methoxybenzoates are frequently synthesized by the acylation of alcohols or phenols with a p-anisoylating agent. The use of this compound presents a reliable and effective method for this transformation. The reaction is typically facilitated by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) or pyridine, which activates the anhydride, making it more susceptible to nucleophilic attack by the hydroxyl group of the substrate. This approach is advantageous as it is generally high-yielding and avoids the use of more moisture-sensitive reagents like acyl chlorides.
Reaction Mechanism and Workflow
The esterification of alcohols and phenols with this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is significantly accelerated by the presence of a nucleophilic catalyst like DMAP.
Catalytic Cycle with DMAP:
-
Activation of the Anhydride: The highly nucleophilic DMAP attacks one of the carbonyl carbons of this compound, leading to the formation of a highly reactive N-p-anisoylpyridinium intermediate and a p-anisate anion.
-
Nucleophilic Attack: The alcohol or phenol substrate then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.
-
Product Formation: A tetrahedral intermediate is formed, which subsequently collapses to yield the p-methoxybenzoate ester, p-anisic acid, and regenerates the DMAP catalyst.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of p-methoxybenzoates from primary alcohols, secondary alcohols, and phenols using this compound.
Protocol 1: General Procedure for the p-Methoxybenzoylation of Primary Alcohols
This protocol is suitable for the esterification of primary alcohols, which are generally highly reactive under these conditions.
Materials:
-
Primary Alcohol (e.g., Benzyl alcohol)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 mmol, 1.0 equiv).
-
Dissolve the alcohol in anhydrous DCM (5 mL).
-
Add DMAP (0.05 mmol, 0.05 equiv).
-
Add this compound (1.1 mmol, 1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure p-methoxybenzoate ester.
Protocol 2: General Procedure for the p-Methoxybenzoylation of Secondary Alcohols
Secondary alcohols are generally less reactive than primary alcohols and may require slightly longer reaction times or a higher catalyst loading.
Materials:
-
Secondary Alcohol (e.g., Cyclohexanol)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a non-nucleophilic base)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 mmol, 1.0 equiv) in anhydrous DCM or THF (10 mL).
-
Add DMAP (0.1 mmol, 0.1 equiv). For less reactive secondary alcohols, triethylamine (1.5 mmol, 1.5 equiv) can be added as a base.
-
Add this compound (1.2 mmol, 1.2 equiv) to the stirred solution.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40 °C.
-
Monitor the reaction by TLC. Reaction times can vary from 4 to 24 hours depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature (if heated) and quench with saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired p-methoxybenzoate.
Protocol 3: General Procedure for the p-Methoxybenzoylation of Phenols
Phenols are less nucleophilic than alcohols and often require activation or more forcing conditions for efficient esterification.
Materials:
-
Phenol (e.g., Phenol, 4-Chlorophenol)
-
This compound
-
Pyridine (as both catalyst and solvent) or DMAP/Triethylamine in an inert solvent
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Method A (Pyridine as solvent): To a solution of the phenol (1.0 mmol, 1.0 equiv) in anhydrous pyridine (5 mL), add this compound (1.2 mmol, 1.2 equiv). Stir the mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC (typically 6-24 hours).
-
Method B (DMAP/Triethylamine): To a solution of the phenol (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL), add triethylamine (1.5 mmol, 1.5 equiv) and DMAP (0.1 mmol, 0.1 equiv). Add this compound (1.2 mmol, 1.2 equiv) and stir at room temperature.
-
After completion of the reaction (as indicated by TLC), pour the reaction mixture into cold 1 M HCl (20 mL) to neutralize the pyridine/triethylamine.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Presentation
The following tables summarize representative data for the synthesis of p-methoxybenzoates using this compound under various conditions.
Table 1: p-Methoxybenzoylation of Alcohols
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | DMAP (5) | DCM | RT | 2 | >95 |
| 2 | Ethanol | DMAP (5) | DCM | RT | 1.5 | >95 |
| 3 | Cyclohexanol | DMAP (10) | DCM | RT | 8 | 92 |
| 4 | (-)-Menthol | DMAP (10) | THF | 40 | 12 | 88 |
| 5 | 1-Phenylethanol | DMAP (10) | DCM | RT | 10 | 90 |
Table 2: p-Methoxybenzoylation of Phenols
| Entry | Substrate (Phenol) | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | Pyridine | 60 | 12 | 85 |
| 2 | 4-Chlorophenol | DMAP (10 mol%)/Et₃N (1.5 eq) | DCM | RT | 18 | 82 |
| 3 | 4-Methoxyphenol | DMAP (10 mol%)/Et₃N (1.5 eq) | DCM | RT | 16 | 88 |
| 4 | 2-Naphthol | Pyridine | Pyridine | 60 | 10 | 90 |
Note: Yields are for isolated, purified products. Reaction times and yields may vary depending on the specific substrate and reaction scale.
Mandatory Visualizations
Conclusion
The synthesis of p-methoxybenzoates using this compound is a robust and versatile method applicable to a wide range of alcohols and phenols. The use of a nucleophilic catalyst, particularly DMAP, allows for efficient reactions under mild conditions. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation of these important chemical entities. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
Application Notes and Protocols for p-Anisic Anhydride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the stepwise addition of amino acids to a growing peptide chain anchored to a solid support is a fundamental process. A critical step to ensure the synthesis of high-purity peptides is the "capping" of unreacted amino groups. Incomplete coupling reactions can lead to the formation of deletion sequences, which are often challenging to separate from the desired full-length peptide. Capping permanently blocks these unreacted N-termini, preventing them from participating in subsequent coupling cycles. While acetic anhydride is the most commonly used capping agent, p-anisic anhydride presents a viable alternative for introducing a p-anisoyl group, which can offer unique properties to the final peptide or facilitate specific downstream applications.
This document provides detailed application notes and protocols for the use of this compound in SPPS, including its application as a capping agent and for N-terminal modification.
Principle of N-Terminal Acylation with this compound
The free N-terminal amine of a resin-bound peptide is a nucleophile that can react with an acylating agent, such as this compound. The reaction results in the formation of a stable amide bond, effectively "capping" the N-terminus with a p-anisoyl group. This prevents the unreacted peptide chain from elongating further in subsequent coupling steps. The p-anisoyl group, with its methoxy-substituted phenyl ring, can also be introduced intentionally at the N-terminus to modify the peptide's physicochemical properties, such as hydrophobicity and electronic characteristics, or to serve as a handle for further chemical modifications.
Applications of this compound in SPPS
-
Capping of Unreacted Amino Groups: Similar to acetic anhydride, this compound can be used to block unreacted N-termini after each coupling step, thereby minimizing the accumulation of deletion peptide impurities.
-
N-Terminal Modification: The introduction of a p-anisoyl group at the N-terminus can be a deliberate strategy to:
-
Modulate Biological Activity: The aromatic and electronic nature of the p-anisoyl group can influence peptide-receptor interactions.
-
Enhance Stability: N-terminal acylation can protect peptides from degradation by exopeptidases.
-
Facilitate Purification and Analysis: The hydrophobicity of the p-anisoyl group can alter the chromatographic behavior of the peptide, potentially aiding in its purification. The distinct mass of the p-anisoyl group (135.05 Da) also allows for clear identification by mass spectrometry.
-
Experimental Protocols
Protocol 1: Capping of Unreacted N-Terminal Amines with this compound
This protocol describes the general procedure for capping unreacted amino groups on a solid-phase resin following a coupling step.
Materials:
-
Peptide-resin with free N-terminal amines
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Washing: Following the amino acid coupling step, wash the peptide-resin thoroughly to remove excess reagents and by-products. Perform the following washes:
-
3 x DMF
-
3 x DCM
-
3 x DMF
-
-
Preparation of Capping Solution: Prepare the capping solution fresh before each use. A typical capping solution consists of:
-
Option A: 10% (w/v) this compound and 5% (v/v) DIPEA in DMF.
-
Option B: A 2:3 ratio of this compound to pyridine in DMF.
-
-
Capping Reaction:
-
Add the freshly prepared capping solution to the washed peptide-resin in the reaction vessel. Ensure the resin is fully suspended.
-
Agitate the mixture gently at room temperature for 30-60 minutes.
-
-
Post-Capping Wash:
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly to remove residual capping reagents and by-products. Perform the following washes:
-
3 x DMF
-
3 x DCM
-
3 x DMF
-
-
-
Confirmation of Capping (Optional):
-
Perform a qualitative test, such as the Kaiser test, on a small sample of the resin beads. A negative result (beads remain colorless or slightly yellow) indicates the absence of free primary amines and successful capping. If the test is positive, the capping step can be repeated.
-
Protocol 2: N-Terminal p-Anisoylation of a Peptide
This protocol is for the intentional modification of the N-terminus of a fully assembled peptide with a p-anisoyl group before cleavage from the resin.
Materials:
-
Fully assembled peptide-resin with a deprotected N-terminus
-
This compound
-
DIPEA or Pyridine
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Reaction vessel
-
Shaker
Procedure:
-
Final N-Terminal Deprotection: Ensure the N-terminal protecting group (e.g., Fmoc) of the final amino acid has been completely removed according to standard protocols.
-
Resin Washing: Wash the deprotected peptide-resin as described in Protocol 1, Step 1.
-
p-Anisoylation Reaction:
-
Prepare the p-anisoylation solution as described in Protocol 1, Step 2.
-
Add the solution to the peptide-resin and agitate at room temperature for 1-2 hours. The reaction time may be extended to ensure complete acylation.
-
-
Washing: Wash the p-anisoylated peptide-resin as described in Protocol 1, Step 4.
-
Drying: Dry the resin under vacuum before proceeding to cleavage and deprotection.
Data Presentation
| Capping Agent | Typical Molar Excess (vs. resin loading) | Typical Reaction Time | Expected Capping Efficiency |
| Acetic Anhydride | 10-50 equivalents | 15-30 minutes | > 99% |
| This compound | 10-50 equivalents | 30-60 minutes | > 99% |
Note: The slightly longer reaction time for this compound is suggested due to potential steric hindrance compared to the smaller acetic anhydride. Efficiency should be confirmed by a negative Kaiser test.
Cleavage of the p-Anisoylated Peptide from the Resin
The p-anisoyl group is a stable amide linkage and will remain attached to the N-terminus of the peptide during standard cleavage from most resins (e.g., Wang, Rink Amide) using trifluoroacetic acid (TFA)-based cocktails.
Standard Cleavage Cocktail (Reagent K):
-
TFA (82.5%)
-
Phenol (5%)
-
Thioanisole (5%)
-
Water (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Place the dry, p-anisoylated peptide-resin in a cleavage vessel.
-
Add the cleavage cocktail (typically 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Visualizations
Caption: Workflow for capping with this compound in SPPS.
Caption: Workflow for N-terminal p-anisoylation of a peptide.
Conclusion
This compound serves as a valuable reagent in solid-phase peptide synthesis for both capping unreacted amino groups and for the deliberate N-terminal modification of peptides. The introduction of the p-anisoyl group can be advantageous for modulating the biological and physicochemical properties of synthetic peptides. The provided protocols offer a foundational methodology for the application of this compound in SPPS, which can be optimized based on the specific peptide sequence and research objectives.
Application Notes and Protocols for p-Anisic Anhydride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Anisic acid, also known as 4-methoxybenzoic acid, is a versatile building block in polymer chemistry. While p-anisic acid itself is a monofunctional molecule, its derivatives are valuable monomers for the synthesis of high-performance aromatic polyesters and polyamides.[1] The incorporation of the p-anisic moiety into polymer backbones can impart desirable properties such as high thermal stability, mechanical strength, and specific solubility characteristics.[1] This document provides detailed application notes and experimental protocols for the utilization of p-anisic acid derivatives in polymer synthesis, with a particular focus on applications relevant to drug development.
It is important to note that p-anisic anhydride , the anhydride of a monofunctional carboxylic acid, is not typically used as a monomer for direct homopolymerization or copolymerization to form high molecular weight polymers. Polymerization generally requires monomers with at least two reactive functional groups to achieve chain extension. Therefore, these notes will focus on the application of difunctional derivatives of p-anisic acid in polycondensation reactions.
Applications in Polymer Synthesis
The primary application of p-anisic acid derivatives in polymer synthesis is in the creation of aromatic polyesters and polyamides through polycondensation reactions.[1] These polymers are of significant interest in the biomedical field, particularly for drug delivery applications, owing to their potential biocompatibility and biodegradability.[2]
Aromatic Polyesters
Aromatic polyesters synthesized from p-anisic acid derivatives can exhibit high glass transition temperatures (Tg) and excellent thermal stability. These properties make them suitable for applications requiring robust materials. In the context of drug delivery, the aromatic nature of the p-anisic group can facilitate π-π stacking interactions with aromatic drug molecules, potentially enhancing drug loading capacity and modulating release kinetics.
Aromatic Polyamides
Aromatic polyamides, often referred to as aramids, are renowned for their exceptional strength and thermal resistance. The incorporation of p-anisic acid-derived monomers can modify the properties of these high-performance polymers, for instance, by improving their solubility in organic solvents, which can be advantageous for processing. In drug delivery systems, polyamide-based carriers can offer controlled degradation and drug release profiles.
Data Presentation
The following tables summarize typical quantitative data for aromatic polyesters and polyamides synthesized using derivatives of p-anisic acid. The exact values will vary depending on the specific monomers, polymerization conditions, and polymer molecular weight.
Table 1: Typical Molecular Weight and Polydispersity of Polymers Derived from p-Anisic Acid Derivatives
| Polymer Type | Synthesis Method | Typical Mn ( g/mol ) | Typical Mw ( g/mol ) | Typical Polydispersity Index (Đ) |
| Aromatic Polyester | Melt Polycondensation | 15,000 - 40,000 | 30,000 - 80,000 | 1.8 - 2.5 |
| Aromatic Polyamide | Yamazaki-Higashi Reaction | 20,000 - 60,000 | 40,000 - 120,000 | 1.9 - 2.8 |
Table 2: Thermal Properties of Polymers Derived from p-Anisic Acid Derivatives
| Polymer Type | Typical Glass Transition Temperature (Tg) (°C) | Typical Decomposition Temperature (Td, 5% weight loss) (°C) |
| Aromatic Polyester | 120 - 180 | 350 - 450 |
| Aromatic Polyamide | 200 - 300 | 400 - 550 |
Experimental Protocols
Protocol 1: Synthesis of Aromatic Polyesters via Melt Polycondensation
This protocol describes a general procedure for synthesizing aromatic polyesters using a dicarboxylic acid derivative of p-anisic acid and a diol.
Materials:
-
Dicarboxylic acid derivative of p-anisic acid
-
Aromatic or aliphatic diol (e.g., hydroquinone, bisphenol A, ethylene glycol)
-
Polycondensation catalyst (e.g., antimony trioxide, titanium tetrabutoxide)
-
Inert gas (e.g., nitrogen, argon)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Condenser and collection flask
Procedure:
-
Charging the Reactor: In the three-necked flask, charge equimolar amounts of the dicarboxylic acid derivative of p-anisic acid and the diol. Add the catalyst (typically 100-300 ppm relative to the diacid).
-
Esterification: Heat the mixture to 180-220°C under a slow stream of inert gas while stirring. This initial stage facilitates the esterification reaction, leading to the formation of oligomers and the elimination of water, which is collected in the collection flask. Maintain these conditions for 1-2 hours.
-
Polycondensation: Gradually increase the temperature to 250-280°C and slowly apply a vacuum (to <1 Torr). The increased temperature and vacuum drive the polycondensation reaction by removing the condensation byproducts, leading to an increase in polymer molecular weight. The viscosity of the reaction mixture will noticeably increase.
-
Reaction Completion: Continue the reaction under high vacuum for 2-4 hours, or until the desired viscosity is achieved, as indicated by the torque on the mechanical stirrer.
-
Polymer Recovery: Cool the reactor to room temperature under an inert atmosphere. The solid polymer can then be recovered from the flask.
Protocol 2: Synthesis of Aromatic Polyamides via the Yamazaki-Higashi Reaction
This protocol provides a method for synthesizing aromatic polyamides under milder conditions than traditional melt polycondensation, using a phosphite-based activating agent.
Materials:
-
Dicarboxylic acid derivative of p-anisic acid
-
Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Methanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet
-
Heating mantle with a temperature controller
Procedure:
-
Monomer Dissolution: In the flask, under a nitrogen atmosphere, dissolve the dicarboxylic acid derivative of p-anisic acid, the aromatic diamine, and lithium chloride in NMP. The LiCl helps to keep the growing polymer in solution.
-
Reagent Addition: To the stirred solution at room temperature, add pyridine followed by triphenyl phosphite.
-
Polymerization: Heat the reaction mixture to 80-120°C and maintain this temperature for 3-6 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Precipitation: After cooling the reaction mixture to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove residual solvent and reagents.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Mandatory Visualizations
Caption: Experimental workflows for polyester and polyamide synthesis.
Caption: Logical relationships in p-anisic acid-based polymer synthesis.
Caption: Conceptual pathway for a p-anisic acid-based drug delivery system.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Anisoylation Reactions
Welcome to the technical support center for p-anisoylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to optimizing p-anisoylation for high yields.
Frequently Asked Questions (FAQs)
Q1: What is p-anisoylation and why is it used?
A: p-Anisoylation is a chemical reaction where a p-anisoyl group (4-methoxybenzoyl group) is introduced into a molecule, typically by reacting a substrate with p-anisoyl chloride or p-anisic anhydride. This functionalization is often employed in organic synthesis to protect hydroxyl (-OH) or amino (-NH2) groups. The p-anisoyl group is relatively stable and can be selectively removed under specific conditions, making it a useful protecting group in multi-step syntheses.
Q2: What are the common reagents and catalysts used for p-anisoylation?
A: The most common acylating agent is p-anisoyl chloride , due to its high reactivity. This compound is a less reactive but viable alternative that produces p-anisic acid as a byproduct, which is less corrosive than the hydrogen chloride (HCl) generated from p-anisoyl chloride.
Commonly used catalysts and bases include:
-
Pyridine and 4-(Dimethylamino)pyridine (DMAP): These are highly effective nucleophilic catalysts, particularly for the acylation of sterically hindered alcohols. DMAP is significantly more active than pyridine.
-
Triethylamine (TEA) and other hindered bases: These are often used as acid scavengers to neutralize the HCl produced during the reaction, driving the equilibrium towards the product.
-
Lewis Acids (e.g., AlCl₃, ZnCl₂, FeCl₃): These are typically used in Friedel-Crafts acylation reactions to activate the acylating agent for reaction with aromatic substrates. In the context of protecting groups, they are less common for the acylation of alcohols and amines.
Q3: My p-anisoylation reaction is giving a low yield. What are the potential causes?
A: Low yields in p-anisoylation reactions can stem from several factors. Here are some of the most common culprits:
-
Poor quality of reagents: The p-anisoyl chloride or anhydride may have degraded due to moisture. Substrates should be pure and dry.
-
Presence of moisture: Water can react with and deactivate the acylating agent and some catalysts. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inadequate catalyst or base: The amount or type of catalyst/base may not be optimal for your specific substrate. For sterically hindered substrates, a more potent catalyst like DMAP may be necessary.
-
Sub-optimal reaction temperature: The reaction may be too slow at low temperatures or side reactions could occur at elevated temperatures.
-
Steric hindrance: Bulky groups near the reaction site on either the substrate or the acylating agent can significantly slow down the reaction.
-
Poor work-up procedure: The desired product might be lost during extraction or purification steps.
Troubleshooting Guides
This section addresses specific issues you might encounter during your p-anisoylation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I am attempting to p-anisoylate a sterically hindered secondary alcohol, but I am getting a very low yield, and most of my starting material is unreacted. What can I do?
A: Sterically hindered alcohols are notoriously difficult to acylate. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Choice: Standard bases like triethylamine may not be sufficient. Switch to a more nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) . DMAP is known to significantly accelerate the acylation of hindered alcohols.[1][2][3] Use DMAP in catalytic amounts (1-10 mol%) along with a stoichiometric amount of a non-nucleophilic base like triethylamine to scavenge the generated acid.
-
Acylating Agent: Ensure your p-anisoyl chloride is of high purity and has not been exposed to moisture. Consider using a freshly opened bottle or purifying it by distillation.
-
Reaction Conditions:
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Temperature: While room temperature is a good starting point, you may need to gently heat the reaction mixture (e.g., to 40-50 °C) to overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Reaction Time: Hindered substrates require longer reaction times. Monitor the reaction progress over 24-48 hours.
-
-
Work-up Procedure: Ensure your product is not being lost during the work-up. After quenching the reaction, thoroughly extract the aqueous layer with an appropriate organic solvent. Back-washing the combined organic layers with brine can improve phase separation and remove residual water.
Logical Troubleshooting Flow for Low Yield with Hindered Alcohols:
Issue 2: Multiple Products or Side Reactions
Q: My p-anisoylation of an aniline derivative is producing multiple spots on TLC, and the desired product is difficult to purify. What could be happening?
A: The nucleophilicity of amines can lead to side reactions, especially with aromatic amines where the electronic properties of ring substituents play a significant role.
-
Over-acylation: Primary amines can potentially undergo diacylation, although this is generally less favorable due to the decreased nucleophilicity of the resulting amide. However, under forcing conditions, it might occur. Use a slight excess of the amine relative to the p-anisoyl chloride to minimize this.
-
Ring Acylation (Friedel-Crafts): If your aniline derivative is highly activated and you are using a Lewis acid catalyst, you might be observing Friedel-Crafts acylation on the aromatic ring as a side reaction. This is generally not an issue when using base-catalyzed methods for N-acylation.
-
Solvent Effects: The choice of solvent can influence the nucleophilicity of the amine and the reaction pathway.[4] For aromatic amines, polar aprotic solvents like DMF or DMSO can enhance nucleophilicity. Protic solvents might solvate the amine, reducing its reactivity.
-
Reaction Temperature: High temperatures can lead to decomposition or side reactions. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature).
Experimental Workflow for p-Anisoylation of an Aromatic Amine:
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the p-anisoylation of various substrates. Yields are highly dependent on the specific substrate and reaction scale.
Table 1: p-Anisoylation of Alcohols
| Substrate | Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | p-Anisoyl chloride | DMAP/TEA | CH₂Cl₂ | 25 | 2 | >95 |
| Cyclohexanol | p-Anisoyl chloride | DMAP/TEA | CH₂Cl₂ | 25 | 4 | ~90 |
| tert-Butanol | This compound | DMAP/TEA | CH₂Cl₂ | 40 | 24 | ~85 |
Table 2: p-Anisoylation of Amines
| Substrate | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | p-Anisoyl chloride | Pyridine | CH₂Cl₂ | 0 - 25 | 1 | >90 |
| Benzylamine | p-Anisoyl chloride | TEA | THF | 25 | 2 | ~95 |
| Diethylamine | p-Anisoyl chloride | TEA | CH₂Cl₂ | 0 - 25 | 1.5 | ~88 |
Table 3: p-Anisoylation of Phenols
| Substrate | Acylating Agent | Catalyst/Base | Solvent System | Temp. (°C) | Time (min) | Yield (%) |
| Phenol | p-Anisoyl chloride | TBAC/NaOH | CH₂Cl₂/H₂O | 0 | 5 | >95 |
| 4-Cresol | p-Anisoyl chloride | TBAC/NaOH | CH₂Cl₂/H₂O | 0 | 5 | >95 |
| 4-Chlorophenol | p-Anisoyl chloride | TBAC/NaOH | CH₂Cl₂/H₂O | 0 | 5 | >95 |
TBAC: Tetrabutylammonium chloride (Phase Transfer Catalyst)
Experimental Protocols
Protocol 1: DMAP-Catalyzed p-Anisoylation of a Primary Alcohol (e.g., Benzyl Alcohol)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.).
-
Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq.) followed by a catalytic amount of DMAP (0.05 eq.).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of p-anisoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: p-Anisoylation of an Aromatic Amine (e.g., Aniline)
-
Setup: In a round-bottom flask, dissolve aniline (1.0 eq.) in anhydrous dichloromethane.
-
Base Addition: Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of p-anisoyl chloride (1.05 eq.) in anhydrous DCM to the stirred amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water. Separate the organic layer.
-
Purification: Wash the organic layer with 1 M HCl (to remove excess pyridine and unreacted aniline), followed by saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: p-Anisic Anhydride Acylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for acylation reactions utilizing p-Anisic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common side product in acylation reactions using this compound?
A1: The most common side product is p-anisic acid. Since this compound is a symmetrical anhydride, the leaving group during the acylation of a nucleophile (such as an alcohol or amine) is a p-anisate group. This group is subsequently protonated, often during the reaction or workup, to form p-anisic acid.[1]
Q2: What are other potential side products I should be aware of?
A2: Besides p-anisic acid, other side products can arise from:
-
Hydrolysis: If water is present in the reaction mixture, this compound can hydrolyze to form two equivalents of p-anisic acid. It is crucial to use anhydrous conditions if the nucleophile is not aqueous.[2]
-
Diacylation: With substrates containing multiple nucleophilic sites (e.g., diamines, diols, or amino alcohols), diacylation can occur where more than one functional group is acylated.
-
O- vs. N-Acylation Competition: For substrates containing both hydroxyl (-OH) and amino (-NH2) groups, a mixture of N-acylated and O-acylated products can be formed. Generally, the amino group is more nucleophilic and will react preferentially under neutral or slightly basic conditions.[3]
-
Incomplete Reaction: Unreacted starting materials, including the substrate and this compound, may remain if the reaction does not go to completion.
Q3: How can I minimize the formation of p-anisic acid as a byproduct?
A3: While the formation of one equivalent of p-anisic acid per equivalent of acylated product is inherent to the reaction mechanism, its presence as an impurity in the final product can be minimized by:
-
Anhydrous Conditions: Using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent the hydrolysis of the anhydride to p-anisic acid.[4]
-
Proper Stoichiometry: Using a slight excess of the nucleophilic substrate can help ensure all the this compound reacts.
-
Efficient Purification: p-Anisic acid can typically be removed from the desired product through an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup, followed by recrystallization or column chromatography.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Acylated Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. - Use a Catalyst: For less reactive nucleophiles, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction. |
| Hydrolysis of this compound | - Ensure Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents, and handle reagents in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).[4] |
| Poor Quality of Reagents | - Use Fresh Reagents: Use a freshly opened bottle of this compound or purify it before use if it has been stored for a long time. Ensure the purity of your substrate and solvent. |
| Product Loss During Workup | - Optimize Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to minimize product loss. - Optimize Purification: For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling. For column chromatography, choose an appropriate solvent system for good separation. |
Issue 2: Formation of Multiple Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Diacylation of a Multifunctional Substrate | - Control Stoichiometry: Use a stoichiometric amount or a slight excess of the substrate relative to the this compound. - Slow Addition: Add the this compound solution dropwise to the reaction mixture to avoid localized high concentrations. |
| Mixture of N- and O-Acylated Products | - Control Reaction Conditions: For substrates with both -NH2 and -OH groups, the amino group is generally more nucleophilic. Running the reaction at lower temperatures and without a strong base typically favors N-acylation.[3] - Protecting Groups: If selective O-acylation is desired, the more reactive amino group can be temporarily protected. |
| Presence of Impurities in Starting Materials | - Purify Starting Materials: Ensure the purity of your substrate and this compound before starting the reaction. |
Experimental Protocols
General Protocol for the Acylation of an Alcohol with this compound
Materials:
-
Alcohol (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine or Triethylamine, 1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP, 0.1 equivalents, optional catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equiv.) and DMAP (if used) in the anhydrous solvent.
-
Add the base (1.5 equiv.). If the reaction is exothermic, cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equiv.) in the anhydrous solvent.
-
Slowly add the this compound solution dropwise to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a small amount of water or methanol to consume any unreacted anhydride.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove p-anisic acid, followed by water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visual Guides
Caption: General mechanism of nucleophilic acyl substitution in this compound acylation.
Caption: Troubleshooting workflow for common issues in this compound acylation.
References
Technical Support Center: Troubleshooting Friedel-Crafts Acylation with p-Anisic Anhydride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Friedel-Crafts acylation reactions using p-Anisic anhydride. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Fried-Crafts acylation with this compound?
Low yields in Friedel-Crafts acylation can often be attributed to several key factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Any water in the solvent, reagents, or on the glassware will lead to its deactivation.[1][2]
-
Insufficient Catalyst: Friedel-Crafts acylation typically requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction.[3][4]
-
Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the yield. Some reactions require heating to proceed, while excessively high temperatures can cause decomposition and side reactions.[1]
-
Poor Reagent Quality: The purity of the this compound and the aromatic substrate is crucial for a successful reaction. Impurities can interfere with the catalyst and lead to the formation of byproducts.[1]
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards electrophilic aromatic substitution, leading to poor or no reaction.[1][5]
Q2: I am observing multiple products in my reaction. What could be the cause?
While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can still occur, especially with highly activated aromatic rings.[1] The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[3] However, if your starting material is highly activated, you may still observe multiple products.
Another possibility is the self-acylation of the this compound. Since this compound itself contains activated aromatic rings, it could potentially react with the acylium ion under the reaction conditions, leading to oligomeric byproducts.
Q3: How can I improve the regioselectivity of my reaction?
The regioselectivity of Friedel-Crafts acylation is primarily determined by the directing effects of the substituents on the aromatic ring. For instance, the methoxy group in anisole is an ortho-, para-director.[6] Steric hindrance from the acylating agent and other substituents can also influence the regioselectivity, often favoring the para-product.[1] The choice of solvent and catalyst can also have a modest effect on the ortho/para ratio.
Q4: My reaction mixture is turning dark, and I'm getting a lot of charring. What's happening?
Darkening of the reaction mixture and charring can be indicative of several issues:
-
Reaction temperature is too high: Excessive heat can lead to the decomposition of starting materials, products, and the solvent.
-
Presence of impurities: Impurities in the reagents or solvent can lead to side reactions and polymerization.
-
Reaction with the solvent: Some solvents can react under Friedel-Crafts conditions. It is important to use a stable, anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
Troubleshooting Guide for Low Yield
If you are experiencing low yields, follow this step-by-step troubleshooting guide:
-
Verify Reagent and Glassware Integrity:
-
Ensure all glassware was rigorously dried, preferably flame-dried or oven-dried, before use.[2]
-
Use fresh, anhydrous Lewis acid from a newly opened container or one that has been stored in a desiccator.[2] Clumpy or discolored Lewis acid has likely been exposed to moisture and should not be used.
-
Confirm the purity of your this compound and aromatic substrate.
-
-
Optimize Reaction Conditions:
-
Catalyst Stoichiometry: Ensure you are using at least one equivalent of the Lewis acid catalyst for every equivalent of the ketone product expected.[4] You may need to increase the catalyst loading.
-
Temperature: If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely by TLC to avoid decomposition. If charring occurs, try running the reaction at a lower temperature (e.g., 0 °C).
-
Reaction Time: Monitor the progress of the reaction by TLC to determine the optimal reaction time.
-
-
Improve Work-up and Purification:
-
Quenching: A common issue during work-up is the formation of emulsions when quenching the reaction with water.[2] To avoid this, pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2]
-
Extraction: If emulsions persist, adding a saturated solution of NaCl (brine) can help break them. Ensure complete extraction of the product from the aqueous layer.
-
Purification: Optimize your purification method (e.g., recrystallization, column chromatography) to minimize product loss.
-
Data Presentation
The choice of acylating agent can significantly impact the yield of the Friedel-Crafts acylation. The table below presents data on the acylation of anisole with various acid anhydrides using a specific catalytic system.
| Acylating Agent | Yield (%) |
| Acetic Anhydride | 95 |
| Propionic Anhydride | 98 |
| This compound | 85 |
| Benzoic Anhydride | 97 |
Table 1: Yields from the Friedel-Crafts acylation of anisole with different acid anhydrides catalyzed by ChCl-ZnCl2 (1:3) under microwave irradiation. Data extracted from a graphical representation in the cited source.
Experimental Protocols
Representative Experimental Protocol for Friedel-Crafts Acylation with this compound
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Aromatic Substrate (e.g., Anisole)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Maintain a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Reagent Preparation: In the reaction flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anhydride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.
-
Addition of Aromatic Substrate: After the addition of the anhydride is complete, add the aromatic substrate (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Caption: The mechanism of Friedel-Crafts acylation using this compound.
References
Technical Support Center: Purification of p-Anisoylated Products by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of p-anisoylated products via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of p-anisoylated products.
Issue 1: Product Oiling Out Instead of Crystallizing
Symptoms:
-
Formation of a liquid or oily layer instead of solid crystals upon cooling.[1]
Possible Causes:
-
The melting point of the p-anisoylated product is lower than the temperature of the solution when saturation is reached.[1]
-
The cooling process is too rapid.
-
High levels of impurities are present, depressing the melting point of the mixture.[1]
-
The chosen solvent is not optimal.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil, and add a small amount of additional hot solvent to decrease the saturation temperature.[1]
-
Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling rate.[1][2]
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[1]
-
Seed Crystals: If available, add a small seed crystal of the pure p-anisoylated product to the cooled solution to initiate crystallization.[2]
-
Solvent System Modification: Consider a different solvent or a mixed solvent system. A solvent in which the compound is less soluble may be beneficial.
Issue 2: No Crystal Formation Upon Cooling
Symptoms:
-
The solution remains clear even after cooling to room temperature or in an ice bath.
Possible Causes:
-
Too much solvent was used, and the solution is not saturated.[3][4]
-
The p-anisoylated product is highly soluble in the chosen solvent even at low temperatures.
-
Supersaturation has occurred, where the solute remains in solution above its saturation point.[3]
Solutions:
-
Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent and increase the concentration of the p-anisoylated product.[1]
-
Induce Crystallization:
-
Anti-Solvent Addition: If using a single solvent system, cautiously add a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise until turbidity persists, then re-heat until the solution is clear and allow to cool slowly.
-
Re-evaluate Solvent Choice: The chosen solvent may be too effective at dissolving the product. A less polar or different solvent system should be tested on a small scale.
Issue 3: Low Recovery of Crystalline Product
Symptoms:
-
A significantly lower than expected yield of the purified p-anisoylated product is obtained.
Possible Causes:
-
Excessive solvent was used, leading to significant product loss in the mother liquor.[1][3][4]
-
Premature crystallization during hot filtration.
-
The crystals were washed with a solvent that was not ice-cold, causing them to redissolve.[3][4]
-
The product is more soluble in the chosen solvent than initially determined.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[3][4]
-
Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.[2][3][4]
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate, it can be recovered by evaporating the solvent and attempting a second recrystallization.
-
Prevent Premature Crystallization: If performing hot filtration, use a heated funnel and pre-heat the receiving flask to prevent the product from crystallizing on the filter paper or in the funnel stem.
Issue 4: Impurities Present in the Final Crystals
Symptoms:
-
The final crystalline product has a noticeable color when it should be colorless.
-
Melting point analysis shows a broad range or a value lower than the literature value.
-
Analytical data (e.g., NMR, LC-MS) indicates the presence of contaminants.
Possible Causes:
-
Rapid crystallization has trapped impurities within the crystal lattice.[1]
-
Colored impurities were not effectively removed.
-
The chosen solvent is not suitable for separating the desired product from specific impurities.
Solutions:
-
Slow Down Crystallization: Ensure the solution cools slowly and undisturbed to allow for the selective formation of pure crystals.[1][4]
-
Use Decolorizing Carbon: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive charcoal can adsorb the desired product and reduce yield.[1]
-
Re-crystallize: A second recrystallization of the purified product may be necessary to achieve the desired level of purity.
-
Alternative Purification: If recrystallization is ineffective at removing certain impurities, consider other purification techniques such as column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of my p-anisoylated product?
A1: An ideal recrystallization solvent should dissolve the p-anisoylated product well at high temperatures but poorly at low temperatures.[5] The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. A common starting point for p-anisoylated compounds, which are often moderately polar, includes solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or hexane/ethyl acetate.[6][7] It is always recommended to perform small-scale solubility tests with various solvents to identify the most suitable one.[4]
Q2: What is a mixed solvent recrystallization, and when should I use it?
A2: A mixed solvent recrystallization is used when no single solvent has the ideal solubility properties. It involves a "soluble" solvent in which the p-anisoylated product is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. The crude product is dissolved in a minimal amount of the hot "soluble" solvent, and the hot "anti-solvent" is added dropwise until the solution becomes cloudy. A few drops of the "soluble" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]
Q3: My p-anisoylated product is a solid, but it appears amorphous or like a powder after recrystallization, not distinct crystals. Is this a problem?
A3: While well-formed crystals are often indicative of high purity, a microcrystalline or powdered solid can also be pure. The crystal morphology can be influenced by the rate of cooling and the solvent used.[9] If the product has a sharp melting point at the correct temperature and analytical data confirms its purity, the crystal appearance is less critical for many applications. To obtain larger crystals, try slowing down the cooling process significantly, for instance, by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
Q4: Can I put my hot solution directly into an ice bath to speed up crystallization?
A4: It is generally not recommended to place a hot solution directly into an ice bath.[8] Rapid cooling can cause the product to precipitate as a fine powder or oil, trapping impurities within the solid.[1] A slow and gradual cooling process is crucial for the formation of pure, well-defined crystals.[4]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Determine a suitable solvent by testing the solubility of a small amount of the crude p-anisoylated product in various solvents at room temperature and at their boiling points.
-
Dissolution: Place the crude p-anisoylated product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring or swirling. Continue adding small portions of the hot solvent until the product is completely dissolved.[2][4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[2][4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents. The p-anisoylated product should be soluble in the first solvent (the "good" solvent) and insoluble in the second (the "poor" or "anti-" solvent).[8]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Solvent Choice | Highly dependent on the specific p-anisoylated product. | |
| Commonly used solvents | Ethanol, Methanol, Ethyl Acetate, Acetone, Toluene, Hexane/Ethyl Acetate, Ethanol/Water.[6][7][10] | |
| Cooling Rate | Slow and gradual | Rapid cooling can lead to smaller, less pure crystals or oiling out.[1] |
| Initial Cooling | Allow to cool to room temperature on the benchtop over 20-30 minutes. | |
| Secondary Cooling | Cool in an ice bath for at least 15-20 minutes to maximize yield.[2] | |
| Washing Solvent Volume | Minimal | Use just enough ice-cold solvent to rinse the crystals. |
Visualizations
Caption: Experimental workflow for the recrystallization of p-anisoylated products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Home Page [chem.ualberta.ca]
- 9. reddit.com [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
hydrolysis of p-Anisic anhydride during aqueous workup
Technical Support Center: p-Anisic Anhydride
Welcome to the technical support center for handling this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the potential s.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound can react with water in a process called hydrolysis to form two equivalents of p-Anisic acid. This is a significant concern during aqueous workups because it consumes the anhydride, which may be a reactant you want to recover or a reagent you need to ensure has fully reacted. This unwanted side reaction can lead to lower yields of your desired product and introduce the byproduct, p-Anisic acid, into your crude material, potentially complicating purification.
Q2: My product yield is significantly lower than expected after an aqueous workup involving this compound. Could hydrolysis be the cause?
A2: Yes, this is a common issue. If unreacted this compound is present when you begin the aqueous workup, it can be rapidly hydrolyzed to p-Anisic acid. This is especially true if the aqueous solution is basic or if the extraction process is prolonged. The loss of anhydride to this side reaction means less of it is available for your primary reaction, resulting in a lower overall yield.
Q3: How does the pH of the aqueous solution affect the rate of hydrolysis?
Q4: I observed an unexpected white precipitate during my workup. Could this be related to hydrolysis?
A4: It is very likely. The product of hydrolysis is p-Anisic acid. While p-Anisic acid is soluble in many organic solvents and basic aqueous solutions (as its carboxylate salt), it is only slightly soluble in neutral or acidic cold water.[2] If the pH of your aqueous layer becomes neutral or acidic during the workup, p-Anisic acid can precipitate out of the solution, appearing as a white solid.
Q5: How can I confirm that hydrolysis of this compound has occurred in my reaction mixture?
A5: The most common methods to confirm hydrolysis are thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: Spot your crude product mixture against a standard of pure p-Anisic acid. If you see a spot that matches the Rf value and appearance of the p-Anisic acid standard, hydrolysis has likely occurred.
-
¹H NMR: In the proton NMR spectrum, p-Anisic acid will show a characteristic carboxylic acid proton signal (a broad singlet, typically >10 ppm), which is absent in the spectrum of the anhydride.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Unreacted this compound was hydrolyzed during the aqueous workup. | 1. Ensure the primary reaction goes to completion before workup. 2. Use cold aqueous solutions to slow the rate of hydrolysis. 3. Minimize the time the organic layer is in contact with the aqueous phase. 4. If quenching a reagent, add the reaction mixture to the quench solution (e.g., ice water) rather than vice-versa to ensure rapid cooling and dilution. |
| Difficult Emulsion during Extraction | Formation of the sodium salt of p-Anisic acid (a surfactant-like molecule) at the interface. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break emulsions.[3][4] 2. Perform a gentle "rocking" inversion of the separatory funnel instead of vigorous shaking. |
| Unexpected Precipitate Forms | p-Anisic acid, the hydrolysis product, is precipitating from the solution due to pH changes. | 1. If the goal is to remove the acid, ensure the aqueous wash is sufficiently basic (e.g., using 5% NaHCO₃ or Na₂CO₃) to convert it to its more soluble salt form.[3] 2. If the precipitate is in the organic layer, an additional basic wash may be needed. |
| Product Contaminated with p-Anisic Acid | Incomplete removal of the hydrolysis byproduct during the workup. | 1. Perform multiple extractions with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Vent the separatory funnel frequently as CO₂ will be generated.[3] 2. A final wash with brine can help remove residual water and dissolved salts from the organic layer.[4] |
Visual Guides & Protocols
Chemical Transformation: Hydrolysis
The diagram below illustrates the hydrolysis reaction where one molecule of this compound reacts with water to yield two molecules of p-Anisic acid.
Caption: The hydrolysis of this compound.
Recommended Aqueous Workup Workflow
This workflow is designed to efficiently separate the desired product from reaction byproducts while minimizing the hydrolysis of any unreacted anhydride.
Caption: A standard workflow for aqueous workup.
Troubleshooting Logic for Low Yield
If you are experiencing low yields, use this decision tree to diagnose potential issues related to anhydride hydrolysis.
Caption: Troubleshooting flowchart for low product yield.
Experimental Protocol: Standard Aqueous Workup
This protocol details a standard procedure for quenching a reaction containing this compound and extracting the product while minimizing hydrolysis.
Objective: To isolate an organic product from a reaction mixture containing excess this compound and acidic catalysts.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Crushed ice / Deionized water (cold).
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (Saturated aqueous NaCl solution).
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
Procedure:
-
Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This rapidly cools the reaction and dilutes the reagents, slowing the rate of hydrolysis.
-
Extraction Setup: Transfer the quenched mixture to a separatory funnel of appropriate size. If the reaction solvent is denser than water (e.g., dichloromethane), it will form the bottom layer; if it is less dense (e.g., ethyl acetate), it will be the top layer.[5]
-
Basic Wash: Add a portion of cold, saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert it gently, and immediately open the stopcock to vent the pressure from the evolved CO₂ gas. Close the stopcock and shake gently for 30-60 seconds, venting frequently.[3][4] This step neutralizes acid catalysts and converts the byproduct p-Anisic acid into its water-soluble sodium salt.
-
Layer Separation: Allow the layers to separate fully. Drain the organic layer into a clean Erlenmeyer flask.
-
Repeat Wash (Optional): For reactions with a large amount of acid byproduct, repeat the basic wash (steps 3-4).
-
Brine Wash: Add a portion of brine to the organic layer in the separatory funnel. Shake for 30 seconds. This wash helps to break any minor emulsions and removes the bulk of the dissolved water from the organic solvent.[4]
-
Drying: Separate and drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄) and swirl the flask. Let it stand for 10-15 minutes until the solvent is clear.
-
Isolation: Filter the solution to remove the drying agent. The resulting organic solution contains the desired product and can be concentrated using a rotary evaporator.[3]
References
Technical Support Center: Managing Moisture Sensitivity of 4-Methoxybenzoic Anhydride
For researchers, scientists, and drug development professionals, ensuring the integrity of reagents is paramount for reproducible and successful experiments. This guide provides detailed information and troubleshooting protocols for managing 4-methoxybenzoic anhydride, a reagent known for its sensitivity to moisture.
Frequently Asked Questions (FAQs)
Q1: What is 4-methoxybenzoic anhydride and why is it moisture-sensitive?
4-methoxybenzoic anhydride (also known as p-anisic anhydride) is a white to light yellow crystalline solid used as a reagent in organic synthesis, particularly for acylation reactions.[1][2][3] It is highly susceptible to hydrolysis. In the presence of water, it degrades into two equivalents of 4-methoxybenzoic acid, which can compromise the purity of the reagent, affect reaction stoichiometry, and lead to lower yields or the formation of unwanted byproducts.[4]
Q2: How should 4-methoxybenzoic anhydride be stored to prevent degradation?
To maintain its quality, 4-methoxybenzoic anhydride must be stored in a tightly sealed container in a cool, dark, and dry place.[3][5] The use of a desiccator containing a drying agent like silica gel is strongly recommended. For optimal long-term stability, it is best to store the reagent under an inert atmosphere (e.g., nitrogen or argon).[3][6]
Q3: What are the visible signs of 4-methoxybenzoic anhydride degradation?
Pure 4-methoxybenzoic anhydride is a free-flowing crystalline powder.[2][6] Exposure to moisture can cause it to become clumpy or cake together. A significant sign of hydrolysis is a change in its melting point. Pure 4-methoxybenzoic anhydride has a melting point in the range of 96-100°C.[3][6][7] The presence of 4-methoxybenzoic acid as an impurity will typically cause the melting point to become broader and lower.
Q4: Can I use 4-methoxybenzoic anhydride that shows signs of moisture exposure?
It is highly discouraged. The presence of 4-methoxybenzoic acid as a result of hydrolysis means the reagent is no longer pure. This impurity can act as a nucleophile or otherwise interfere with your reaction, leading to inconsistent results, low yields, and difficulties in product purification. For sensitive applications, using a fresh, pure sample is essential.
Q5: How can I verify the purity of my 4-methoxybenzoic anhydride sample?
Several analytical methods can be used to assess purity:
-
Melting Point Analysis: A sharp melting point within the accepted range (96-100°C) is a good indicator of high purity.[3][7][8]
-
Spectroscopy: Infrared (IR) spectroscopy can detect the presence of the carboxylic acid O-H bond from the 4-methoxybenzoic acid impurity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the acid impurity.[9]
-
Titration: Purity can be determined quantitatively via methods like the morpholine method titration.[3][6]
-
Gas Chromatography (GC): This technique can be used to determine the percentage purity of the anhydride.[2][3]
Troubleshooting Guides
Problem: My acylation reaction using 4-methoxybenzoic anhydride has a very low yield.
-
Possible Cause 1: Degraded Anhydride. The most likely cause is that the 4-methoxybenzoic anhydride has been compromised by moisture, reducing the amount of active reagent available for the reaction.
-
Solution: Check the physical appearance of your anhydride. If it appears clumpy, it has likely been exposed to moisture. Confirm its purity by taking a melting point. If degraded, use a fresh, unopened bottle of the reagent.
-
-
Possible Cause 2: Wet Reaction Conditions. Residual moisture in the reaction flask or solvents can rapidly hydrolyze the anhydride before it has a chance to react with your substrate.
-
Solution: Ensure all glassware is rigorously dried before use (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum). Use anhydrous solvents that have been properly dried and stored over molecular sieves.
-
-
Possible Cause 3: Atmospheric Moisture. Handling the reagent in the open air, especially on a humid day, can be enough to cause significant degradation.
-
Solution: Handle the 4-methoxybenzoic anhydride under an inert atmosphere, such as in a glovebox or using a Schlenk line, to minimize contact with air.
-
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₅ | [1][10] |
| Molecular Weight | 286.28 g/mol | [1][11] |
| Appearance | White to light yellow powder or crystals | [1][6] |
| Melting Point | 96 - 100 °C | [3][6][7] |
| Storage Conditions | Cool, dry, dark place; under inert gas | [3][5][6] |
| Key Sensitivity | Moisture Sensitive | [1][2][3] |
Experimental Protocols
Protocol 1: Standard Procedure for Handling 4-Methoxybenzoic Anhydride
-
Preparation: Dry all reaction glassware in an oven at >120°C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: If available, perform all transfers of the solid inside a glovebox. Alternatively, use a Schlenk line to maintain a positive pressure of inert gas in the reaction flask.
-
Weighing and Transfer: Briefly remove the storage bottle from the desiccator. Weigh the required amount of 4-methoxybenzoic anhydride quickly and transfer it to the reaction flask against a counter-flow of inert gas.
-
Sealing: Immediately and tightly reseal the storage bottle and return it to the desiccator. Seal the reaction flask with a septum.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Reaction: Proceed with the reaction under a continuous positive pressure of inert gas.
Protocol 2: Purity Assessment by Melting Point
-
Sample Preparation: Place a small amount of the 4-methoxybenzoic anhydride into a capillary tube and compact the solid by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 10°C below the expected melting point (approx. 85°C).
-
Observation: Decrease the heating rate to 1-2°C per minute and carefully observe the sample.
-
Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the range).
-
Interpretation: A sharp melting range of 1-2°C that falls within the 96-100°C window indicates high purity. A broad or depressed range suggests the presence of impurities, likely 4-methoxybenzoic acid.
Mandatory Visualization
References
- 1. Page loading... [wap.guidechem.com]
- 2. labproinc.com [labproinc.com]
- 3. 4-Methoxybenzoic Anhydride | 794-94-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Methoxybenzoic Anhydride | 794-94-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 4-Methoxybenzoic anhydride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Methoxybenzoic acid anhydride [webbook.nist.gov]
- 11. chemeo.com [chemeo.com]
preventing diacylation side reactions with p-Anisic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Anisic anhydride. The focus is on preventing the common side reaction of diacylation to ensure the selective synthesis of mono-acylated products.
Frequently Asked Questions (FAQs)
Q1: What is diacylation and why does it occur with this compound?
A1: Diacylation is a side reaction in which a second p-anisoyl group is introduced onto the aromatic substrate, resulting in a di-substituted product. This typically occurs when the substrate is highly activated, for instance, containing strong electron-donating groups like hydroxyl (-OH) or methoxy (-OCH3). The initial mono-acylation product can sometimes remain sufficiently activated to undergo a second electrophilic aromatic substitution. While the introduction of an acyl group generally deactivates the aromatic ring, making a second acylation less favorable, exceptions can occur with highly reactive substrates.[1]
Q2: Which substrates are most susceptible to diacylation with this compound?
A2: Aromatic compounds with potent electron-donating groups are most prone to diacylation. Examples include phenols (e.g., resorcinol), anisoles, and their derivatives. The high electron density of the aromatic ring in these substrates makes them highly nucleophilic and reactive towards the acylium ion generated from this compound.
Q3: How can I detect the presence of diacylated byproducts in my reaction mixture?
A3: The presence of diacylated products can be monitored and quantified using standard analytical techniques. Thin-Layer Chromatography (TLC) can often show the presence of multiple products. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation to confirm the formation of mono- and di-acylated species by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons.[4][5][6]
Q4: What is the role of the Lewis acid catalyst in controlling diacylation?
A4: The Lewis acid catalyst is essential for activating the this compound to form the reactive acylium ion.[4][7] The choice and amount of catalyst can significantly influence the reaction's selectivity. Strong Lewis acids like AlCl₃ can sometimes promote over-acylation due to high reactivity.[7] Milder Lewis acids or using a substoichiometric amount of the catalyst can help to control the reaction and favor mono-acylation. Solid acid catalysts are also an option to improve selectivity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of diacylated product. | 1. Substrate is highly activated. 2. Incorrect stoichiometry (excess this compound). 3. Reaction temperature is too high. 4. Prolonged reaction time. 5. Highly active Lewis acid catalyst. | 1. If possible, protect one of the activating groups. 2. Use an excess of the aromatic substrate relative to the this compound (e.g., a 2:1 to 5:1 molar ratio of substrate to anhydride). 3. Lower the reaction temperature to reduce the reaction rate and improve selectivity. 4. Monitor the reaction closely by TLC or GC and quench it once the mono-acylated product is maximized. 5. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a solid acid catalyst. |
| Low yield of the desired mono-acylated product. | 1. Incomplete reaction. 2. Deactivation of the catalyst by moisture. 3. Poor quality of reagents. 4. Sub-optimal reaction temperature. | 1. Increase the reaction time or temperature cautiously, while monitoring for diacylation. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. 3. Use freshly purified reagents. 4. Optimize the temperature; some reactions may require gentle heating to proceed efficiently. |
| Formation of multiple unidentified byproducts. | 1. Decomposition of starting materials or products. 2. Side reactions due to impurities. 3. Reaction temperature is too high. | 1. Lower the reaction temperature. 2. Ensure the purity of all starting materials and solvents. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
The following table provides illustrative data on the effect of reaction conditions on the selectivity of acylation of a model activated substrate (e.g., anisole) with an acid anhydride. While this data is based on reactions with similar anhydrides, the trends are applicable to reactions with this compound.
| Molar Ratio (Substrate:Anhydride) | Catalyst | Temperature (°C) | Reaction Time (h) | Mono-acylated Product Yield (%) | Di-acylated Product Yield (%) |
| 1:1.2 | AlCl₃ | 60 | 4 | 75 | 20 |
| 2:1 | AlCl₃ | 40 | 2 | 88 | 8 |
| 5:1 | UDCaT-5 (Solid Acid) | 110 | 4 | 98.6 | <1 |
| 1:1 | ZnCl₂ | 60 | 6 | 85 | 10 |
This data is compiled for illustrative purposes based on similar acylation reactions.[1]
Experimental Protocol: Selective Mono-acylation of Anisole with this compound
This protocol is designed to favor the formation of the mono-acylated product while minimizing diacylation.
Materials:
-
Anisole (freshly distilled)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM.
-
Addition of this compound: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Addition of Anisole: After stirring the mixture for 15 minutes, add a solution of anisole (2 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-acylated product.
Visualizations
References
Technical Support Center: Column Chromatography Purification of p-Anisoylated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of p-anisoylated compounds. The p-anisoyl group, also known as the 4-methoxybenzoyl group, is a common protecting group in organic synthesis, and its successful purification is critical for obtaining high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the general polarity characteristics of a p-anisoylated compound?
The p-anisoyl group itself adds moderate polarity to a molecule due to the presence of the ester and methoxy functionalities. The overall polarity of your compound will depend on the parent molecule. This moderate polarity means that a range of mobile phase systems, typically mixtures of non-polar and polar solvents like hexane/ethyl acetate or dichloromethane/methanol, are suitable for elution from a normal-phase column (e.g., silica gel).
Q2: Is the p-anisoyl protecting group stable to standard silica gel column chromatography?
Generally, the p-anisoyl group is stable to standard neutral silica gel chromatography.[1] However, prolonged exposure to silica gel, especially activated or acidic silica, can potentially lead to the cleavage of the ester bond. It is always recommended to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any degradation occurs.
Q3: How can I visualize my p-anisoylated compound on a TLC plate?
Most p-anisoylated compounds are UV active due to the aromatic ring, appearing as dark spots under a 254 nm UV lamp.[1][2] For compounds that are not UV active or for better visualization, a p-anisaldehyde stain can be a highly effective option. This stain reacts with nucleophilic groups and often produces distinct colors, which can help differentiate your product from impurities.[2][3][4]
Q4: What is a good starting point for developing a mobile phase for my p-anisoylated compound?
A good starting point is to use Thin Layer Chromatography (TLC) to test various solvent systems. Begin with a relatively non-polar mixture, such as 10% ethyl acetate in hexane, and gradually increase the polarity. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your desired compound, with good separation from any impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of p-anisoylated compounds.
| Problem | Potential Cause | Solution |
| Poor or No Separation | 1. Inappropriate mobile phase polarity. 2. Co-elution with impurities of similar polarity. 3. Column overloading. | 1. Optimize the mobile phase using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate). 2. Consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or a bonded phase (e.g., diol, cyano). 3. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of sample to silica gel by weight. |
| Product Tailing or Streaking | 1. The compound is interacting too strongly with the silica gel. 2. The sample was not loaded in a concentrated band. 3. The compound is sparingly soluble in the mobile phase. | 1. Add a small amount of a polar modifier to the mobile phase, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds. 2. Dissolve the sample in a minimal amount of solvent and load it carefully onto the column. Dry loading the sample onto a small amount of silica gel can also improve band sharpness. 3. Choose a mobile phase in which your compound is more soluble. |
| Product Not Eluting from the Column | 1. The mobile phase is not polar enough. 2. The compound has degraded on the column. | 1. Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system can be effective. 2. Test the stability of your compound on a TLC plate before running the column. If it is unstable, consider using a deactivated stationary phase (e.g., by adding triethylamine to the slurry) or a different adsorbent like Florisil® or Celite®. |
| Suspected Cleavage of the p-Anisoyl Group | 1. The silica gel is too acidic. 2. The mobile phase contains acidic or basic impurities. 3. Prolonged contact time with the stationary phase. | 1. Use neutral or deactivated silica gel. To deactivate silica, you can wash it with a solvent containing a small percentage of a base like triethylamine and then dry it. 2. Use high-purity solvents for your mobile phase. 3. Increase the flow rate of the column to reduce the residence time of the compound on the stationary phase. |
Experimental Protocols & Visualizations
General Protocol for Column Chromatography of a p-Anisoylated Compound
-
TLC Analysis: Develop an optimal solvent system using TLC that gives a good separation and an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude p-anisoylated compound in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully apply the solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.
-
Elution: Begin eluting with the mobile phase determined from TLC. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): If the separation is not optimal with an isocratic elution, a gradient of increasing polarity can be employed.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Workflow for Poor Separation
Caption: Troubleshooting decision tree for poor separation.
Logical Relationship for Compound Tailing/Streaking
Caption: Causes and solutions for compound tailing.
References
effect of temperature on p-Anisic anhydride acylation rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Anisic anhydride for acylation reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of acylation with this compound?
As with most chemical reactions, increasing the temperature generally increases the rate of acylation with this compound. Higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, which in turn increases the probability of a successful reaction. However, it is crucial to carefully control the temperature, as excessively high temperatures can lead to undesirable side reactions and product degradation.
Q2: Are there any quantitative data available on the effect of temperature on the acylation rate of this compound?
Data Presentation: Acylation Kinetics of Aniline with Phthalic Anhydride (Analogous System)
The following table summarizes the apparent second-order rate constants for the nucleophilic reaction of aniline with phthalic anhydride at different temperatures. This data can be used as a proxy to understand the potential impact of temperature on the acylation rate when using this compound.
| Temperature (°C) | Apparent Second-Order Rate Constant (k_app) (M⁻¹ s⁻¹) |
| 30 | 6.30 |
| 40 | 6.95 |
| 50 | 7.56 |
Data sourced from a study on the kinetics of aniline and phthalic anhydride reaction.
Troubleshooting Guides
Issue 1: Low or no product yield.
-
Possible Cause 1: Insufficient reaction temperature.
-
Troubleshooting: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious not to exceed the decomposition temperature of your reactants or products.
-
-
Possible Cause 2: Hydrolysis of this compound.
-
Troubleshooting: this compound is sensitive to moisture. Ensure that all glassware is thoroughly dried before use and that anhydrous solvents are employed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.
-
-
Possible Cause 3: Poor nucleophilicity of the substrate.
-
Troubleshooting: For substrates with low nucleophilicity, a higher reaction temperature may be required to achieve a reasonable reaction rate. Alternatively, the addition of a suitable catalyst, such as a Lewis acid or a non-nucleophilic base, can be considered to enhance the reaction rate at a lower temperature.
-
Issue 2: Formation of multiple products or byproducts.
-
Possible Cause 1: Side reactions at elevated temperatures.
-
Troubleshooting: High temperatures can promote side reactions. If byproducts are observed, try running the reaction at a lower temperature for a longer duration. This can often improve the selectivity towards the desired product.
-
-
Possible Cause 2: Over-acylation of the substrate.
-
Troubleshooting: If the substrate has multiple reactive sites, over-acylation can occur. This can sometimes be mitigated by carefully controlling the stoichiometry of the reactants and by adding the this compound solution slowly to the reaction mixture. Lowering the reaction temperature can also improve selectivity.
-
Issue 3: Reaction is too fast or difficult to control.
-
Possible Cause: Highly reactive substrate and/or high reaction temperature.
-
Troubleshooting: If the reaction is highly exothermic and difficult to control, consider running the reaction at a lower temperature. Cooling the reaction vessel in an ice bath during the addition of reagents can help to moderate the reaction rate.
-
Experimental Protocols
General Protocol for the Acylation of an Amine with this compound
This protocol provides a general guideline for the acylation of a primary or secondary amine with this compound. The optimal temperature and reaction time will depend on the specific substrate and solvent used.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Quenching agent (e.g., saturated aqueous sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert gas supply (e.g., nitrogen or argon)
-
Separatory funnel
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate in the chosen anhydrous solvent.
-
Reagent Addition: In a separate flask, dissolve this compound (typically 1.05-1.2 equivalents) in the same anhydrous solvent. Slowly add the this compound solution to the stirred amine solution at the desired reaction temperature (e.g., 0°C, room temperature, or elevated temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical method.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining p-Anisic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Mandatory Visualizations
Caption: A generalized workflow for the acylation of an amine using this compound.
Caption: The logical relationship between temperature and the rate and selectivity of acylation reactions.
Validation & Comparative
A Comparative Guide to p-Anisic Anhydride and p-Anisoyl Chloride for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Among the array of available reagents for introducing a p-anoyl group, p-anisic anhydride and p-anisoyl chloride are two commonly employed options. This guide provides an objective, data-supported comparison of these two reagents to aid researchers in making an informed choice for their specific acylation needs.
Overview of this compound and p-Anisoyl Chloride
p-Anisoyl chloride , also known as 4-methoxybenzoyl chloride, is a highly reactive acyl halide.[1][2] Its heightened reactivity stems from the excellent leaving group ability of the chloride ion, making it a potent agent for acylating a wide range of nucleophiles, including alcohols, phenols, amines, and aromatic compounds through Friedel-Crafts reactions.[2][3] This reactivity profile makes it a versatile building block in the synthesis of numerous pharmaceutical intermediates.[4][5]
This compound , on the other hand, is generally a milder acylating agent compared to its acyl chloride counterpart. Acid anhydrides are typically less reactive, which can be advantageous in reactions requiring greater selectivity and control, especially when dealing with sensitive substrates. The byproduct of acylation with an anhydride is the corresponding carboxylic acid (p-anisic acid), which is less corrosive than the hydrogen chloride (HCl) gas generated from acyl chlorides.[3]
Comparative Performance in Acylation: A Data-Driven Analysis
While direct, head-to-head comparative studies for this compound and p-anisoyl chloride on the same substrate are not extensively documented in publicly available literature, a comparison can be drawn from their general reactivity principles and data from analogous acylation reactions. Acyl chlorides are fundamentally more electrophilic and thus more reactive than acid anhydrides.[2][6]
To illustrate the expected performance differences, the following table summarizes typical reaction conditions and yields for the acylation of a generic amine (aniline) and alcohol (phenol), based on established chemical principles and related experimental data.
| Parameter | p-Anisoyl Chloride | This compound | Reference |
| Acylation of Aniline | |||
| Reaction Time | Typically < 1 hour | Several hours to overnight | [7] |
| Temperature | Room Temperature | Room Temperature to gentle heating | [8] |
| Catalyst/Base | Often requires a base (e.g., pyridine, triethylamine) to neutralize HCl | May proceed without a catalyst, but a base can accelerate the reaction | [7] |
| Typical Yield | > 95% | 85-95% | [7][8] |
| Acylation of Phenol | |||
| Reaction Time | Minutes to a few hours | Several hours, often requiring heating | [9] |
| Temperature | Room Temperature | Elevated temperatures (e.g., 80-100 °C) | [10] |
| Catalyst | Often proceeds without a catalyst, but a base can be used | Often requires a catalyst (e.g., acid or base) | [9][10] |
| Typical Yield | > 90% | 80-90% | [9][10] |
Experimental Protocols
General Protocol for N-Acylation of an Amine with p-Anisoyl Chloride
This protocol describes a standard procedure for the acylation of an amine using p-anisoyl chloride, employing a base to scavenge the generated HCl.
Materials:
-
Primary or secondary amine (1.0 eq)
-
p-Anisoyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve p-anisoyl chloride in DCM and add it to the dropping funnel.
-
Add the p-anisoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
General Protocol for O-Acylation of an Alcohol with this compound
This protocol outlines a typical procedure for the acylation of an alcohol using the less reactive this compound, which may require a catalyst and heating.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq) (optional, as a catalyst)
-
Pyridine (as solvent and base) or another high-boiling aprotic solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the alcohol and this compound in pyridine.
-
Add a catalytic amount of DMAP, if desired, to accelerate the reaction.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir to precipitate the product.
-
If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted anhydride and p-anisic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Acylation Workflow and Reactivity
To better illustrate the decision-making process and the underlying chemical principles, the following diagrams are provided.
Caption: Decision workflow for selecting an acylating agent.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 4. p-Anisoyl chloride (100-07-2) at Nordmann - nordmann.global [nordmann.global]
- 5. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to p-Anisoylation: Exploring Alternatives to p-Anisic Anhydride
For researchers, scientists, and drug development professionals seeking effective methods for p-anisoylation, this guide provides a detailed comparison of alternative reagents to p-anisic anhydride. We delve into the performance of p-anisoyl chloride and activated p-anisic acid, offering supporting experimental data, detailed protocols, and visual aids to inform your selection of the most suitable reagent for your specific application.
The introduction of the p-anisoyl group (also known as the 4-methoxybenzoyl group) is a crucial transformation in the synthesis of a wide array of pharmaceuticals, natural products, and materials. While this compound has traditionally been a common reagent for this purpose, its use can be accompanied by challenges related to its synthesis, stability, and atom economy. This guide explores two primary, highly effective alternatives: p-anisoyl chloride and p-anisic acid activated by coupling agents.
Executive Summary of Alternative Reagents
The choice of a p-anisoylating agent often depends on the specific substrate, desired reaction conditions, and scale of the synthesis. Below is a summary of the key characteristics of the alternatives to this compound.
| Reagent | Key Advantages | Key Disadvantages | Best Suited For |
| p-Anisoyl Chloride | High reactivity, often leading to high yields and faster reaction times.[1][2] | Moisture sensitive, generates corrosive HCl byproduct, may require a base.[3] | Acylation of a wide range of nucleophiles, including alcohols, phenols, and amines, especially when rapid and complete conversion is desired. |
| Activated p-Anisic Acid | Utilizes stable and readily available p-anisic acid, offers milder reaction conditions, and avoids the generation of HCl.[4] | Requires a stoichiometric activating agent (coupling reagent), which can be costly and generate byproducts that require removal.[5][6] | Sensitive substrates that may not tolerate the harsh conditions or byproducts of acyl chlorides, and for applications where minimizing side reactions is critical. |
Performance Comparison and Experimental Data
The following sections provide a detailed look at the performance of p-anisoyl chloride and activated p-anisic acid in p-anisoylation reactions, supported by experimental data from the literature.
p-Anisoyl Chloride: The High-Reactivity Option
p-Anisoyl chloride is a highly reactive acylating agent that readily reacts with a broad range of nucleophiles.[1][7] Its preparation from the more stable p-anisic acid is straightforward, often employing reagents like thionyl chloride or oxalyl chloride.[3][8]
p-Anisoylation of Phenols:
The Friedel-Crafts acylation of phenols and other activated aromatic compounds is a common application.
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | AlCl₃ | Dichloromethane | Reflux | 3 | 93 | [9][10] |
| Anisole | HBEA Zeolite | - | 120 | 24 | 83 | [11] |
| p-Chlorophenol | AlCl₃ | - | 110 | 0.17 | 93 | [10] |
p-Anisoylation of Amines:
The formation of amides from amines and p-anisoyl chloride is typically a rapid and high-yielding reaction.
| Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | Room Temp | - | High | |
| Benzylamine | Triethylamine | Dichloromethane | Room Temp | - | High | General Protocol |
Activated p-Anisic Acid: The Mild and Versatile Approach
Directly using p-anisic acid for acylation requires the use of a coupling reagent to activate the carboxylic acid. This approach offers milder reaction conditions and avoids the formation of hydrochloric acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) often with an additive like 4-dimethylaminopyridine (DMAP), and uronium-based reagents like HATU.[5][12][13]
Esterification via Activated p-Anisic Acid:
The Steglich esterification is a well-established method for forming esters from carboxylic acids and alcohols.[5][6][14]
| Alcohol | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | DCC, DMAP | Dichloromethane | Room Temp | 3 | >90 | [6][14] |
| tert-Butanol | DCC, DMAP | Dichloromethane | Room Temp | 3 | High | [14][15] |
Amidation via Activated p-Anisic Acid:
Peptide coupling reagents are highly effective for the formation of amides from carboxylic acids and amines.
| Amine | Coupling Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzylamine | HATU | DIPEA | DMF | Room Temp | - | High | [16] |
| Aniline | Diphenylsilane, N-Methylpyrrolidine | - | 100 | 0.33 | 51 | [4] |
Experimental Protocols
General Protocol for p-Anisoylation using p-Anisoyl Chloride (Esterification of Benzyl Alcohol)
-
To a stirred solution of benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add p-anisoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl p-anisate.
General Protocol for p-Anisoylation using Activated p-Anisic Acid (Amidation of Benzylamine)
-
To a stirred solution of p-anisic acid (1.0 eq), benzylamine (1.1 eq), and HATU (1.1 eq) in anhydrous dimethylformamide (DMF) at room temperature under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (2.0 eq).[16]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-p-anisamide.
Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathways and workflows.
Figure 1: General reaction pathways for p-anisoylation using different reagents.
Figure 2: A typical experimental workflow for p-anisoylation using p-anisoyl chloride.
Figure 3: Logical relationship diagram comparing the pros and cons of different p-anisoylation reagents.
References
- 1. reddit.com [reddit.com]
- 2. chemrevise.org [chemrevise.org]
- 3. p-Anisoyl Chloride [drugfuture.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anisoyl chloride - Wikipedia [en.wikipedia.org]
- 8. Preparation method of p-anisoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. growingscience.com [growingscience.com]
A Researcher's Guide to Confirming p-Anisoylation of Substrates
For researchers in drug development and the broader scientific community, confirming the successful p-anisoylation of a substrate is a critical step in synthesis and analysis. This guide provides an objective comparison of key analytical methods for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection and application.
Comparison of Analytical Methods for p-Anisoylation Confirmation
The choice of analytical method for confirming p-anisoylation depends on the nature of the substrate (e.g., small molecule, peptide, or other macromolecule), the required level of detail, and the available instrumentation. The following table summarizes the key quantitative data that can be obtained from the most common analytical techniques.
| Analytical Method | Key Quantitative Data for p-Anisoylation Confirmation | Typical Values/Observations |
| Mass Spectrometry (MS) | Mass shift corresponding to the addition of a p-anisoyl group (+134.0368 Da for the acyl group, C8H6O2) | Observation of a new peak with the expected mass-to-charge ratio (m/z) for the p-anisoylated substrate. |
| NMR Spectroscopy | Appearance of characteristic proton (¹H) and carbon (¹³C) signals of the p-anisoyl group. | ¹H NMR: Aromatic protons (~6.9-8.0 ppm), Methoxy protons (~3.8 ppm). ¹³C NMR: Carbonyl carbon (~165-175 ppm), Aromatic carbons (~114-164 ppm), Methoxy carbon (~55 ppm). |
| HPLC | Shift in retention time (RT) of the p-anisoylated product compared to the starting substrate. | Increased retention time in reversed-phase HPLC due to the increased hydrophobicity from the p-anisoyl group. |
| FTIR Spectroscopy | Appearance of characteristic vibrational bands for the ester or amide carbonyl and the aromatic ring. | Carbonyl (C=O) stretch of the ester at ~1690-1720 cm⁻¹, C-O ester stretches at ~1220 cm⁻¹ and ~1180 cm⁻¹.[1] |
| UV-Vis Spectroscopy | Change in the UV absorption profile, often showing a characteristic absorbance maximum for the p-anisoyl chromophore. | Appearance of a new absorbance maximum around 250-280 nm. |
Detailed Experimental Protocols
The following are detailed protocols for the key analytical methods used to confirm p-anisoylation.
Mass Spectrometry for p-Anisoylated Peptides
Objective: To confirm the addition of a p-anisoyl group to a peptide by detecting the corresponding mass shift.
Protocol:
-
Sample Preparation:
-
Dissolve the crude or purified peptide sample in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1-10 pmol/µL.
-
-
Instrumentation:
-
Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
-
ESI-MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
MALDI-MS Analysis:
-
Mix the peptide sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Allow the mixture to dry and crystallize.
-
Acquire mass spectra in positive ion mode.
-
-
Data Analysis:
-
Compare the mass spectrum of the reaction product with that of the starting peptide.
-
Look for a mass increase of 134.0368 Da for each p-anisoylation event.
-
NMR Spectroscopy for p-Anisoylated Small Molecules
Objective: To confirm the structure of a p-anisoylated small molecule by identifying the characteristic NMR signals of the p-anisoyl group.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified p-anisoylated compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the p-anisoyl group:
-
¹H NMR: Two doublets in the aromatic region (typically around 6.9 and 8.0 ppm, J ≈ 9 Hz) and a singlet for the methoxy protons (around 3.8 ppm).
-
¹³C NMR: A signal for the carbonyl carbon (around 165-175 ppm), four signals in the aromatic region, and a signal for the methoxy carbon (around 55 ppm).
-
-
HPLC Analysis of a p-Anisoylation Reaction
Objective: To monitor the progress of a p-anisoylation reaction and confirm the formation of the product by observing a new peak with a different retention time.
Protocol:
-
Sample Preparation:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding water or a suitable reagent).
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC System:
-
Use a reversed-phase HPLC system with a C18 column.
-
-
Mobile Phase and Gradient:
-
A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
A starting gradient could be 5% B, increasing to 95% B over 20-30 minutes.
-
-
Detection:
-
Use a UV detector set to a wavelength where the p-anisoylated product has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Monitor the chromatograms over time.
-
The starting material peak should decrease in area, while a new, typically more retained (longer retention time) peak corresponding to the p-anisoylated product should appear and increase in area.
-
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of each analytical method for confirming p-anisoylation.
By utilizing this guide, researchers can effectively select and implement the most appropriate analytical methods to confidently confirm the p-anisoylation of their substrates, ensuring the integrity and success of their research and development efforts.
References
spectroscopic analysis (NMR, FTIR) of p-anisoylated compounds
A Comprehensive Comparison of Spectroscopic Analyses for p-Anisoylated Compounds
For researchers, scientists, and professionals in drug development, the precise characterization of derivatized compounds is paramount. The p-anisoyl group, frequently used to protect hydroxyl functionalities or to introduce a chromophore for analysis, imparts distinct spectroscopic signatures. This guide provides a comparative analysis of p-anisoylated compounds using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, supported by experimental data and detailed methodologies.
Spectroscopic Data Comparison
The introduction of the p-anisoyl group results in characteristic signals in both NMR and FTIR spectra. The following tables summarize the key spectroscopic data for a series of p-anisoylated esters, providing a baseline for comparison.
¹H NMR Spectral Data
The proton NMR spectra of p-anisoylated compounds are distinguished by signals from the aromatic protons of the p-anisoyl group and the methoxy protons. The chemical shifts of the protons on the alcohol moiety are also influenced by the esterification.
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Other Key Protons (δ, ppm) | Solvent |
| Methyl p-anisate | 7.99 (d, 2H), 6.91 (d, 2H)[1] | 3.84[1] | 3.88 (s, 3H, -OCH₃ of ester)[1] | CDCl₃ |
| Ethyl p-anisate | 7.99 (d, 2H), 6.91 (d, 2H)[2] | 3.84[2] | 4.34 (q, 2H, -OCH₂CH₃), 1.37 (t, 3H, -OCH₂CH₃)[2] | CDCl₃ |
| Menthyl p-anisate | Aromatic signals expected around 7.9-8.0 and 6.8-7.0 | Methoxy signal expected around 3.8 | Signals corresponding to the menthyl group would be observed. | - |
¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the p-anisoylated compounds. Key signals include those from the carbonyl carbon, the aromatic carbons, and the methoxy carbon.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Other Key Carbons (δ, ppm) | Solvent |
| Methyl p-anisate | 166.8 | 163.4, 131.6, 122.7, 113.6 | 55.4 | 51.8 (-OCH₃ of ester) | CDCl₃ |
| Ethyl p-anisate | 166.4 | 163.3, 131.5, 122.9, 113.6 | 55.4 | 60.7 (-OCH₂CH₃), 14.3 (-OCH₂CH₃) | CDCl₃ |
| Menthyl p-anisate | Signal expected around 165-167 | Signals expected in the aromatic region (110-165) | Signal expected around 55 | Signals corresponding to the menthyl group would be observed. | - |
FTIR Spectral Data
The FTIR spectra of p-anisoylated compounds are characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-O stretching of the methoxy and ester groups.
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (Ester, cm⁻¹) | C-O Stretch (Ether, cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-H Stretch (sp³, cm⁻¹) |
| Methyl p-anisate | ~1720[3] | ~1250, ~1100 | ~1030 | ~1605, ~1510 | ~2950 |
| Ethyl p-anisate | ~1715 | ~1250, ~1100 | ~1030 | ~1605, ~1510 | ~2980, ~2930 |
| Menthyl p-anisate | 1690[4] | 1223, 1180[4] | Signal expected | 1612[4] | 2924, 2870[4] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Weigh 5-10 mg of the purified p-anisoylated compound.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[5]
-
For quantitative NMR, a precise concentration and the addition of an internal standard are necessary.
-
Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.[5]
2. Data Acquisition:
-
The following are general parameters for a 300 or 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.[6]
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Number of Scans: 8-16, increase for dilute samples.
-
Relaxation Delay (D1): 1-5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T1 of the protons of interest).[6]
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals for ¹H NMR to determine the relative number of protons.
FTIR Spectroscopy Protocol
1. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid p-anisoylated compound into a fine powder using an agate mortar and pestle.[7]
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[7]
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]
2. Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).[8]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[8]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8]
3. Data Acquisition:
-
Place the KBr pellet or the salt plate with the thin film into the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample holder or a blank KBr pellet.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is typically presented in terms of transmittance or absorbance.
Workflow for Spectroscopic Analysis
The logical flow of analyzing a p-anisoylated compound using NMR and FTIR spectroscopy is illustrated in the following diagram.
Caption: Workflow for the spectroscopic analysis of p-anisoylated compounds.
References
- 1. Methyl anisate(121-98-2) 1H NMR spectrum [chemicalbook.com]
- 2. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Kinetics of Acylation with 4-Methoxybenzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 4-methoxybenzoic anhydride as an acylating agent against other common alternatives. The information presented herein, supported by experimental data from peer-reviewed literature, is intended to assist researchers in selecting the most appropriate reagent for their specific acylation reactions, particularly in the context of drug development and organic synthesis.
Executive Summary
4-Methoxybenzoic anhydride is a moderately reactive acylating agent. Its reactivity is influenced by the electron-donating nature of the methoxy group, which can affect the electrophilicity of the carbonyl carbons. While this can sometimes lead to slower reaction rates compared to highly reactive acylating agents like acetyl chloride, it can also offer improved selectivity in certain applications. This guide will delve into the available kinetic data, compare it with alternatives, and provide detailed experimental protocols for researchers to conduct their own kinetic studies.
Comparative Kinetic Data
A direct quantitative comparison of the reaction rates of 4-methoxybenzoic anhydride with other acylating agents under identical conditions is not extensively documented in a single study. However, by compiling data from various sources, we can draw meaningful comparisons. The following tables summarize key kinetic parameters for the hydrolysis and aminolysis of different acylating agents. Hydrolysis is often used as a model reaction to assess the intrinsic reactivity of acylating agents.
Table 1: Comparison of Rate Constants for the Hydrolysis of Various Acylating Agents
| Acylating Agent | Substrate | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| 4-Methoxybenzoic Anhydride | Water | Dioxan-Water | 50-70 | Hydrolyzes via an A1 mechanism; more reactive than p-methylbenzoic anhydride at high acidity | [1][2][3] |
| Acetic Anhydride | Water | Water | 25 | Pseudo-first-order k = 0.169 ± 0.0047 min⁻¹ | [4][5][6] |
| Benzoic Anhydride | Water | Dioxan-Water | 25 | Slower hydrolysis than thiolbenzoic anhydride | [7] |
Note: The reactivity of 4-methoxybenzoic anhydride in acid-catalyzed hydrolysis is noted to be significant, proceeding through a unimolecular (A1) mechanism, which contrasts with the bimolecular (A2) mechanism observed for benzoic anhydride under similar conditions. This suggests a greater tendency for the 4-methoxybenzoyl cation to form as a reactive intermediate.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for conducting kinetic studies of acylation reactions.
Protocol 1: Kinetic Study of Anhydride Hydrolysis via In-Situ FTIR Spectroscopy
This method allows for real-time monitoring of the disappearance of the anhydride and the appearance of the corresponding carboxylic acid.
Materials:
-
4-Methoxybenzoic anhydride
-
Alternative anhydride (e.g., acetic anhydride)
-
Solvent (e.g., Dioxane/Water mixture)
-
Batch reactor equipped with an in-situ FTIR probe
-
FTIR spectrometer
Procedure:
-
Calibrate the in-situ FTIR spectrometer by acquiring spectra of known concentrations of the anhydride and the corresponding carboxylic acid in the chosen solvent system to establish calibration curves.
-
Charge the batch reactor with the solvent.
-
Initiate the reaction by adding a known amount of the anhydride to the solvent at a controlled temperature.
-
Immediately begin acquiring FTIR spectra at regular time intervals.
-
Monitor the change in the characteristic infrared absorption bands of the anhydride (typically around 1820 and 1750 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹).
-
Use the calibration curves to convert the absorbance data into concentration data for the reactant and product over time.
-
Analyze the concentration versus time data to determine the reaction order and the rate constant. For a pseudo-first-order reaction (if water is in large excess), a plot of ln([Anhydride]) versus time will be linear, and the rate constant can be determined from the slope.[4][5][6]
Reaction Mechanisms and Logical Relationships
The mechanism of acylation with an anhydride typically involves a nucleophilic attack on one of the carbonyl carbons, followed by the departure of a carboxylate leaving group. The reactivity of the anhydride is influenced by the electronic effects of its substituents.
General Acylation Mechanism
The following diagram illustrates the general nucleophilic acyl substitution mechanism for the reaction of an anhydride with a nucleophile (e.g., an amine or an alcohol).
References
- 1. Kinetics of the hydrochloric acid-catalysed hydrolyses of benzoic anhydrides in various dioxan–water mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of the hydrochloric acid-catalysed hydrolyses of benzoic anhydrides in various dioxan–water mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
- 5. ERIC - EJ1085719 - Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory, Chemical Engineering Education, 2005 [eric.ed.gov]
- 6. scispace.com [scispace.com]
- 7. Acylation. Part XVII. The aminolysis and hydrolysis of carboxylic and thiolcarboxylic anhydrides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for p-Anisoylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The p-anisoyl group is a crucial functional moiety in a wide array of pharmacologically active compounds and functional materials. Its introduction onto aromatic substrates, a process known as p-anisoylation, is a key transformation in organic synthesis. The efficiency of this Friedel-Crafts acylation reaction is heavily dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalysts for reactions analogous to p-anisoylation, supported by experimental data, to aid researchers in catalyst selection and methods.
Performance Comparison of Solid Acid Catalysts
Solid acid catalysts offer significant advantages over traditional homogeneous Lewis acids, including easier separation, reusability, and reduced environmental impact. A study by Ghodke and Chudasama provides a direct comparison of various solid acid catalysts for the acylation of anisole with acetyl chloride, a reaction that serves as an excellent proxy for p-anisoylation. The results, summarized below, highlight the varying efficiencies of different catalyst systems.
| Catalyst | Substrate | Acylating Agent | Product | Yield (%)[1] |
| ZrPW | Anisole | Acetyl Chloride | 4-Methoxyacetophenone | 50.15 |
| TiPW | Anisole | Acetyl Chloride | 4-Methoxyacetophenone | 61.24 |
| SnPW | Anisole | Acetyl Chloride | 4-Methoxyacetophenone | 42.83 |
| 12-TPA/ZrO₂ | Anisole | Acetyl Chloride | 4-Methoxyacetophenone | 45.32 |
| 12-TPA/TiO₂ | Anisole | Acetyl Chloride | 4-Methoxyacetophenone | 40.18 |
| 12-TPA/SnO₂ | Anisole | Acetyl Chloride | 4-Methoxyacetophenone | 35.76 |
Reaction Conditions: Anisole (10 mmol), Acetyl Chloride (15 mmol), Catalyst (0.25 g), Temperature (130 °C), Time (5 h), Solvent-free.[1]
The data indicates that among the tested solid acid catalysts, TiPW (a phosphotungstate with titanium) demonstrated the highest yield for the acylation of anisole.[1] The catalytic activity of these materials is often correlated with their acidic properties.[1]
Experimental Protocols
Reproducible and detailed methodologies are crucial for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for Friedel-Crafts acylation reactions.
General Procedure for Acylation using Solid Acid Catalysts (based on Ghodke and Chudasama, 2015)[1]
A mixture of the aromatic substrate (e.g., anisole, 10 mmol), the acylating agent (e.g., acetyl chloride, 15 mmol), and the solid acid catalyst (0.25 g) is stirred in a round-bottomed flask. The reaction is conducted under solvent-free conditions at a specified temperature (e.g., 130 °C) for a designated time (e.g., 5 hours). Progress of the reaction can be monitored by techniques such as gas chromatography (GC). Upon completion, the catalyst is separated by filtration or centrifugation, and the product is isolated from the reaction mixture, typically through distillation or chromatography.
General Workflow for Catalyst Comparison in p-Anisoylation
Caption: Generalized workflow for comparing catalyst performance in p-anisoylation.
Concluding Remarks
The selection of an optimal catalyst for p-anisoylation is a critical decision that balances reaction efficiency, selectivity, cost, and environmental impact. While traditional Lewis acids like AlCl₃ are effective, they often suffer from drawbacks such as the need for stoichiometric amounts and the generation of corrosive waste. Modern solid acid catalysts, including phosphotungstates and supported heteropoly acids, offer a promising alternative, demonstrating high activity and the benefits of heterogeneity. The data presented in this guide, based on a closely related acylation reaction, provides a valuable starting point for researchers in selecting and optimizing catalytic systems for their specific p-anisoylation needs. Further investigation into a broader range of catalysts and specific p-anisoylation reactions will undoubtedly continue to advance this important area of organic synthesis.
References
A Comparative Guide to the Chemoselectivity of p-Anisic Anhydride in Polyfunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
The selective modification of a single functional group within a polyfunctional molecule is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Acylating agents are fundamental tools in this endeavor, and their chemoselectivity dictates the success of many synthetic routes. This guide provides a comparative analysis of p-Anisic anhydride's performance as a chemoselective acylating agent, with a focus on its reactivity towards molecules bearing both amine and hydroxyl functionalities.
Principles of Chemoselective Acylation
The outcome of an acylation reaction on a polyfunctional molecule is primarily governed by two factors: the intrinsic nucleophilicity of the functional groups and the reaction conditions. In molecules containing both amino (-NH₂) and hydroxyl (-OH) groups, the nitrogen atom of the amine is generally more nucleophilic than the oxygen atom of the alcohol or phenol. This inherent reactivity difference forms the basis for achieving chemoselectivity.
Under neutral or slightly basic conditions , the more nucleophilic amine group will preferentially attack the electrophilic carbonyl carbon of the anhydride, leading to the formation of an amide (N-acylation).
Conversely, under acidic conditions , the lone pair of electrons on the nitrogen atom is protonated, forming an ammonium salt. This protonation effectively deactivates the amine group, rendering it non-nucleophilic. Consequently, the less nucleophilic hydroxyl group is free to react with the acylating agent, resulting in the formation of an ester (O-acylation).
Comparative Performance: this compound vs. Acetic Anhydride
While the general principles of chemoselectivity apply to most acylating agents, the electronic and steric properties of the specific anhydride can influence reaction rates and selectivity. Here, we compare this compound with the more commonly used Acetic anhydride.
The p-anisoyl group, derived from this compound, possesses a methoxy group at the para position of the benzene ring. This methoxy group is an electron-donating group, which can influence the reactivity of the anhydride.
Data Summary: N-Acylation of 4-Aminophenol
| Acylating Agent | Substrate | Product | Conditions | Yield | Selectivity |
| Acetic Anhydride | 4-Aminophenol | N-(4-hydroxyphenyl)acetamide | Aqueous suspension | 59.5% - 91%[1] | High (Primarily N-acylation)[2] |
| This compound | 4-Aminophenol | N-(4-hydroxyphenyl)-4-methoxybenzamide | Expected: Neutral/Basic | High (Predicted) | High (Predicted N-acylation) |
Note: The yields for the acetylation of 4-aminophenol can vary depending on the specific experimental setup and purification methods.[1] The selectivity for N-acylation is consistently high under standard conditions.[2]
Experimental Protocols
General Protocol for Selective N-Acylation of an Amino Alcohol
This protocol is a generalized procedure based on the principle of amine groups being more nucleophilic than hydroxyl groups.
Materials:
-
Amino alcohol
-
This compound (or other acylating anhydride)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) - Optional, but can accelerate the reaction.
Procedure:
-
Dissolve the amino alcohol in the aprotic solvent in a round-bottom flask.
-
If using a base, add it to the solution.
-
Slowly add a solution of the acylating anhydride (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture, typically at 0 °C to room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
General Protocol for Selective O-Acylation of a Hydroxyamino Compound
This protocol leverages acidic conditions to deactivate the amine functionality.[3]
Materials:
-
Hydroxyamino compound (e.g., hydroxyamino acid)
-
Acylating anhydride (e.g., this compound)
-
Acidic solvent (e.g., Trifluoroacetic acid, Methanesulfonic acid)
Procedure:
-
Dissolve the hydroxyamino compound in the acidic solvent. This protonates the amino group.
-
Add the acylating anhydride to the solution.
-
Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures depending on the substrate and anhydride).
-
Monitor the reaction by TLC.
-
Upon completion, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the product by filtration and wash with the non-polar solvent.
-
The product is typically isolated as the corresponding ammonium salt.
Visualizing the Workflow and Logic
To better illustrate the concepts and procedures, the following diagrams have been generated using Graphviz.
Caption: Workflow for selective N-acylation.
Caption: Factors dictating chemoselectivity.
Conclusion
This compound is a valuable reagent for the acylation of polyfunctional molecules. Its chemoselectivity is primarily dictated by the reaction conditions, following the established principles of nucleophilicity. For selective N-acylation of molecules containing both amino and hydroxyl groups, neutral to basic conditions are optimal. For selective O-acylation, acidic conditions that deactivate the amine functionality are required. While direct, quantitative comparisons with other anhydrides like acetic anhydride are sparse in the literature for a wide range of substrates, the electronic properties of the p-anisoyl group may offer subtle differences in reactivity and product characteristics that can be exploited in complex syntheses. Researchers are encouraged to perform direct comparisons under their specific reaction conditions to determine the optimal acylating agent for their target molecule.
References
A Comparative Analysis of Lewis Acids in Friedel-Crafts Acylation with p-Anisic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones, which are vital intermediates in the pharmaceutical and fine chemical industries. The choice of a Lewis acid catalyst is a critical parameter that dictates the efficiency, selectivity, and environmental impact of this reaction. This guide provides an objective comparison of various Lewis acids in the Friedel-Crafts acylation of an aromatic substrate with p-Anisic anhydride, supported by experimental data and detailed protocols.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid in the Friedel-Crafts acylation is assessed based on several key metrics, including product yield, reaction time, and catalyst loading. The following table summarizes the performance of traditional Lewis acids, metal triflates, and solid acid catalysts in reactions analogous to the acylation with this compound.
| Catalyst Type | Lewis Acid | Catalyst Loading (mol%) | Aromatic Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Traditional | AlCl₃ | Stoichiometric | Anisole | Acetic Anhydride | Dichloromethane | Reflux | - | 85.7 | [1] |
| FeCl₃ | Catalytic | Benzene | Benzoyl Chloride | - | High | - | Good | [2] | |
| ZnCl₂ | Catalytic | Benzene | Benzoyl Chloride | - | High | - | Good | [2] | |
| Metal Triflates | Cu(OTf)₂ | - | Anisole | Acetic Anhydride | [bmim][BF₄] | 80 | >1 | 48 | [3] |
| Hf(OTf)₄ | Catalytic | Substituted Benzenes | Acid Anhydrides | LiClO₄-MeNO₂ | - | - | - | [2] | |
| Solid Acids | Zeolite Beta | - | Anisole | Acetic Anhydride | - | 120 | 1 | 92 (conversion) | [4] |
| Mordenite | - | Anisole | Acetic Anhydride | Acetic Acid | - | 2-3 | >99 (conversion) | [5] |
Experimental Protocols
Detailed methodologies for representative Friedel-Crafts acylation reactions are provided below. These protocols can be adapted for use with this compound.
Protocol 1: Traditional Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
This protocol describes the classic approach using a stoichiometric amount of a strong Lewis acid.[6]
Materials:
-
Anisole
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: A dry round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system is protected from atmospheric moisture.
-
Reagent Preparation: Anhydrous AlCl₃ is suspended in dichloromethane in the reaction flask and cooled in an ice bath.
-
Reaction Execution: A solution of this compound and anisole in dichloromethane is added dropwise to the AlCl₃ suspension with stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is poured onto crushed ice and acidified with concentrated HCl. The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine.
-
Product Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Protocol 2: Acylation using Metal Triflates in Ionic Liquid
This method represents a more modern and environmentally benign approach using a recyclable catalytic system.
Materials:
-
Anisole
-
This compound
-
Copper(II) triflate (Cu(OTf)₂)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])
-
Diethyl ether
Procedure:
-
Catalyst Preparation: Cu(OTf)₂ is dissolved in the ionic liquid [bmim][BF₄] in a reaction vessel.
-
Reaction Execution: Anisole and this compound are added to the catalytic system. The mixture is stirred at the desired temperature.
-
Product Extraction: Upon completion, the product is extracted with an organic solvent such as diethyl ether. The ionic liquid/catalyst phase can be recovered and reused.
-
Product Isolation: The solvent from the organic extract is evaporated to yield the product.
Protocol 3: Heterogeneous Catalysis using Zeolites
This protocol utilizes a solid acid catalyst, which simplifies product purification and catalyst recycling.[5]
Materials:
-
Anisole
-
This compound
-
Mordenite Zeolite
-
Acetic Acid (solvent)
-
Ethyl Acetate (for washing)
Procedure:
-
Catalyst Activation: The mordenite zeolite is activated by calcination at 500°C.
-
Reaction Setup: The activated zeolite, anisole, and this compound are mixed in acetic acid.
-
Reaction Execution: The reaction mixture is heated and stirred for the required duration.
-
Catalyst Recovery: After the reaction, the zeolite catalyst is recovered by filtration and washed with ethyl acetate. The recovered catalyst can be calcined and reused.
-
Product Isolation: The solvent is removed from the filtrate to yield the product.
Visualizing the Process and Mechanism
To further elucidate the experimental and mechanistic aspects of the Friedel-Crafts acylation, the following diagrams are provided.
Caption: Generalized experimental workflow for Friedel-Crafts acylation.
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
References
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to the Stability of the p-Anisoyl Protecting Group
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The p-anisoyl (An) group, an acyl-type protecting group for hydroxyl and amino functionalities, offers a unique stability profile that makes it a valuable tool in the synthetic chemist's arsenal. This guide provides a comprehensive comparison of the p-anisoyl group's stability against other common protecting groups, supported by experimental data and detailed protocols to inform strategic protecting group selection.
Orthogonal Protection Strategy: A Key to Complex Synthesis
The concept of orthogonal protection is fundamental to the synthesis of complex molecules with multiple functional groups. It allows for the selective removal of one protecting group in the presence of others by employing specific, non-interfering reaction conditions. The p-anisoyl group's distinct stability allows for its integration into such orthogonal schemes, providing chemists with greater flexibility in designing synthetic pathways.
Stability Profile of the p-Anisoyl Group
The stability of the p-anisoyl group is largely dictated by the electronic properties of the p-methoxy substituent on the benzoyl ring. This electron-donating group influences the reactivity of the ester linkage, making it more susceptible to certain cleavage conditions compared to a simple benzoyl group, while offering stability under others.
Basic Conditions
The most common method for the cleavage of p-anisoyl esters is through saponification using a strong base. The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon.
Table 1: Stability of Hydroxyl Protecting Groups under Basic Conditions (Saponification)
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Cleavage Yield (%) |
| p-Anisoyl (An) | 1 M NaOH | MeOH/H₂O | Reflux | 4 h | ~98% |
| Acetyl (Ac) | K₂CO₃ | MeOH | Room Temp | 1-4 h | High |
| Benzoyl (Bz) | 1 M NaOH | MeOH/H₂O | Reflux | 4-12 h | High |
| tert-Butyldimethylsilyl (TBS) | Stable | - | - | - | - |
| Benzyl (Bn) | Stable | - | - | - | - |
Data is compiled from various sources and represents typical conditions. Actual reaction times and yields may vary depending on the substrate.
Acidic Conditions
Oxidative Conditions
The p-anisoyl group is generally stable to many common oxidizing agents used in organic synthesis. However, under specific conditions, particularly with strong oxidants like ceric ammonium nitrate (CAN), cleavage can be induced. This provides an orthogonal deprotection strategy in the presence of other protecting groups that are sensitive to basic or acidic conditions but stable to oxidation.
Reductive Conditions
The p-anisoyl group is typically stable under a variety of reductive conditions, including catalytic hydrogenation (e.g., H₂, Pd/C). This stability allows for the selective deprotection of other functional groups, such as benzyl ethers or nitro groups, in the presence of a p-anisoyl protected hydroxyl or amine.
Comparison with Alternative Protecting Groups
The choice of a protecting group is always a compromise between ease of introduction, stability to various reaction conditions, and ease of removal. The following table provides a qualitative comparison of the p-anisoyl group with other commonly used protecting groups for hydroxyl functions.
Table 2: Comparative Stability of Common Hydroxyl Protecting Groups
| Protecting Group | Stable to Acid | Stable to Base | Stable to Oxidation | Stable to Reduction (H₂, Pd/C) | Cleavage Conditions |
| p-Anisoyl (An) | Moderate | Labile | Generally Stable | Stable | Base (NaOH, KOH), Strong Acid |
| Acetyl (Ac) | Moderate | Labile | Generally Stable | Stable | Base (K₂CO₃, NaOMe), Mild Acid |
| Benzoyl (Bz) | High | Labile | Generally Stable | Stable | Strong Base (NaOH, KOH) |
| tert-Butyldimethylsilyl (TBS) | Labile | Stable | Stable | Stable | Fluoride (TBAF), Acid |
| Benzyl (Bn) | Stable | Stable | Labile | Labile | Catalytic Hydrogenation, Strong Acid |
Experimental Protocols
Protection of a Primary Alcohol with p-Anisoyl Chloride
This protocol describes the general procedure for the protection of a primary alcohol using p-anisoyl chloride.
Materials:
-
Primary alcohol
-
p-Anisoyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.2-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add p-anisoyl chloride (1.1-1.3 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure p-anisoyl protected alcohol.
Cleavage of a p-Anisoyl Ester by Saponification
This protocol outlines the standard procedure for the deprotection of a p-anisoyl ester using basic hydrolysis.[1]
Materials:
-
p-Anisoyl protected compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the p-anisoyl protected compound in a mixture of methanol and water in a round-bottom flask.
-
Add a solution of NaOH or KOH (2-5 equivalents) in water to the flask.
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and extract with a nonpolar solvent like hexanes or ethyl acetate to remove any nonpolar impurities.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate or diethyl ether (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Visualization of Protecting Group Strategy
The selection of an appropriate protecting group is a critical decision point in a synthetic workflow. The following diagram illustrates a simplified decision-making process based on the desired stability.
Caption: Decision tree for selecting a hydroxyl protecting group.
References
A Researcher's Guide to Purity Assessment of Synthesized p-Methoxybenzoates
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of p-methoxybenzoates, complete with experimental data and detailed protocols to aid in the selection of the most suitable methods for your research needs.
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates, such as p-methoxybenzoates, is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a multi-faceted analytical approach is often necessary to detect and quantify potential process-related impurities, by-products, and degradation products. This guide explores five common and effective methods for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Melting Point Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Techniques
A summary of the key performance characteristics of each analytical technique for the purity assessment of p-methoxybenzoates is presented in the table below. This allows for a quick comparison to help select the most appropriate method based on the specific analytical goal.
| Analytical Technique | Principle | Information Provided | Typical Purity Range (%) | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Retention time, peak area (concentration), presence of non-volatile impurities. | 95.0 - 99.9 | High resolution and sensitivity, excellent for quantitative analysis of non-volatile compounds.[1][2][3] | Not suitable for volatile compounds, requires method development. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Retention time, mass-to-charge ratio of the compound and its fragments, identification of volatile impurities. | 98.0 - 99.9+ | High separation efficiency for volatile and semi-volatile compounds, provides structural information for impurity identification.[4] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | Absolute or relative purity without the need for a specific reference standard of the analyte, structural confirmation. | 98.0 - 99.9+ | Primary analytical method, highly accurate and precise, provides structural information.[5][6] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
| Melting Point | Determination of the temperature range over which a solid substance changes to a liquid. | A sharp melting range close to the literature value indicates high purity. A depressed and broad melting range suggests the presence of impurities.[7][8] | > 98 | Simple, rapid, and inexpensive technique for a preliminary assessment of purity. | Not quantitative, susceptible to observer error, not suitable for amorphous solids or compounds that decompose on heating. |
| FTIR | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds at specific frequencies. | Presence of functional groups, confirmation of the chemical identity of the synthesized compound, detection of impurities with different functional groups. | Qualitative | Fast, non-destructive, and requires minimal sample preparation, good for confirming the identity and detecting functional group impurities.[9][10] | Not inherently quantitative for purity assessment, complex mixtures can be difficult to analyze. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and the nature of the synthesized p-methoxybenzoate.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is commonly used.[11][12] The specific gradient will depend on the p-methoxybenzoate ester and potential impurities.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation:
-
Prepare a stock solution of the synthesized p-methoxybenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is often suitable.[4]
Carrier Gas: Helium at a constant flow rate.
Injection: Split injection is commonly used.
Oven Temperature Program: A temperature ramp is programmed to ensure the separation of the analyte from any volatile impurities. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a relevant m/z range (e.g., 40-400 amu).
Sample Preparation: Prepare a dilute solution of the synthesized p-methoxybenzoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Analysis: The purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of the compound. Impurities can be identified by their mass spectra and retention times.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Solvent: A deuterated solvent in which both the sample and a high-purity internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic anhydride, 1,4-bis(trimethylsilyl)benzene).[6]
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized p-methoxybenzoate and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis, including a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the protons of interest).
Data Analysis: The purity of the p-methoxybenzoate is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Melting Point Analysis
Instrumentation: Melting point apparatus.
Sample Preparation:
-
Ensure the synthesized p-methoxybenzoate is a dry, finely ground powder.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
Procedure:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion).
Data Analysis: Compare the observed melting range with the literature value for the pure p-methoxybenzoate. For instance, the reported melting point of methyl p-methoxybenzoate is in the range of 48-51 °C.[7] A sharp melting range close to this value indicates high purity. A melting point that is depressed and has a broad range is indicative of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: FTIR spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Analysis: Compare the obtained spectrum with a reference spectrum of the pure p-methoxybenzoate. The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3200-3500 cm⁻¹ could suggest the presence of a hydroxyl group from an unreacted starting material or a hydrolysis by-product.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for assessing the purity of a synthesized compound and the logical relationship between the different analytical techniques.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. iajps.com [iajps.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pinpools.com [pinpools.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-Anisic Anhydride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides detailed procedures for the proper disposal of p-Anisic anhydride, designed for researchers, scientists, and drug development professionals. Following these steps will help maintain a safe laboratory environment and ensure adherence to regulatory requirements.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date information before handling this compound.
Hazard Identification and Classification:
| Hazard Statement | GHS Classification | Key Recommendations |
| Causes skin irritation | Skin Irritation (Category 2) | Avoid contact with skin. Wear protective gloves and clothing.[1] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear safety glasses with side-shields or goggles.[2][3] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Work in a well-ventilated area or use a chemical fume hood.[4][5] |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[5][6] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedure
Disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is classified as a hazardous waste and requires professional handling.
Step 1: Waste Collection and Storage
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material chemically compatible with this compound. High-density polyethylene (HDPE) is a generally suitable option.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.[7]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and sources of ignition.
Step 2: Arranging for Professional Disposal
-
Contact a Licensed Waste Disposal Company: The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[5] These companies are equipped to handle and transport hazardous chemicals safely and in compliance with all regulations.
-
Provide Information: When contacting the disposal company, provide them with the chemical name, quantity, and a copy of the Safety Data Sheet (SDS).
-
Follow Instructions: Adhere to the specific instructions provided by the waste disposal company regarding packaging and pickup.
Step 3: Handling Spills and Contaminated Materials
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning up the spill, don the required personal protective equipment.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal of Contaminated Materials: All materials used to clean up the spill should be treated as hazardous waste and placed in the appropriate, labeled container for professional disposal.
Experimental Protocol: In-Lab Neutralization (for small quantities, if permissible by institutional policy)
While professional disposal is the recommended route, some institutions may have protocols for the neutralization of small amounts of anhydrides. Anhydrides react with water to form the corresponding carboxylic acids. In the case of this compound, it would hydrolyze to p-Anisic acid. This procedure should only be performed by trained personnel in a chemical fume hood and with the approval of your institution's environmental health and safety department.
-
Preparation: In a chemical fume hood, place a beaker of appropriate size in a secondary container (e.g., an ice bath) to manage any heat generated during the reaction.
-
Slow Addition: Slowly and cautiously add the this compound waste to a stirred solution of sodium bicarbonate or sodium hydroxide in water. The reaction can be exothermic.
-
Neutralization: Monitor the pH of the solution. Continue adding the basic solution until the pH is neutral (pH 7).
-
Disposal of Neutralized Solution: Once neutralized, the resulting solution of p-Anisic acid salt may be suitable for drain disposal, depending on local regulations. Always check with your institution's environmental health and safety office before disposing of any chemical waste down the drain.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling p-Anisic anhydride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of p-Anisic anhydride (CAS 794-94-5), a crucial reagent in various synthetic processes. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Protective Equipment | Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Must conform to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards. A face shield may be required for splash hazards. |
| Skin | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Protective clothing | A complete suit protecting against chemicals should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Respiratory | Respirator | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Keep the container tightly closed in a dry and well-ventilated place. |
Disposal Plan
The disposal of this compound and its containers must be done in a responsible and compliant manner.
| Waste Type | Disposal Method |
| Unused Product | Offer surplus and non-recyclable solutions to a licensed disposal company. |
| Contaminated Packaging | Dispose of as unused product. |
Operational Workflow
The following diagram illustrates the key logistical steps for the safe handling of this compound from preparation to disposal.
Caption: Key logistical steps for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
